molecular formula C8H9NO4S B084099 4-[(Methylamino)sulfonyl]benzoic acid CAS No. 10252-63-8

4-[(Methylamino)sulfonyl]benzoic acid

Katalognummer: B084099
CAS-Nummer: 10252-63-8
Molekulargewicht: 215.23 g/mol
InChI-Schlüssel: PAOYGUDKABVANA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(Methylamino)sulfonyl]benzoic acid is a benzoic acid derivative functionalized with a methylaminosulfonyl group. Sulfonamide-containing benzoic acid analogs are of significant interest in scientific research due to their versatile applications, particularly in medicinal chemistry and drug discovery. They frequently serve as key intermediates in the synthesis of more complex molecules and are investigated for their potential biological activities. Related sulfonamide-benzoic acid compounds have been studied for various therapeutic applications, including as enzyme inhibitors and potential anticancer agents . As a building block, this compound's structural features make it suitable for exploring structure-activity relationships in the development of novel pharmacologically active compounds. Researchers utilize such derivatives in designing molecules that target specific biological pathways. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For specific chemical data and shipping information, please inquire with our team of experts.

Eigenschaften

IUPAC Name

4-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOYGUDKABVANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333440
Record name 4-[(methylamino)sulfonyl]benzoic acid
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-63-8
Record name 4-[(methylamino)sulfonyl]benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfamoyl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 4-[(Methylamino)sulfonyl]benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-[(Methylamino)sulfonyl]benzoic acid, a key chemical intermediate with significant applications in pharmaceutical research and development. The document delves into its core chemical and physical properties, outlines established synthetic and analytical methodologies, and discusses its role as a versatile building block in the creation of complex molecular architectures. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a detailed understanding of this compound's characteristics and utility.

Molecular Identity and Structural Characteristics

Nomenclature and Identifiers

4-[(Methylamino)sulfonyl]benzoic acid is a disubstituted aromatic compound featuring both a carboxylic acid and a methylaminosulfonyl group. This unique combination of functional groups dictates its chemical behavior and utility.

  • IUPAC Name : 4-[(Methylamino)sulfonyl]benzoic acid

  • Synonyms : 4-(N-Methylsulfamoyl)benzoic acid, p-(Methylsulfamoyl)benzoic acid, 4-(methylsulfamoyl)benzoic acid[1]

  • CAS Number : 10252-63-8[1][2]

Chemical Formula and Molecular Weight
  • Molecular Formula : C₈H₉NO₄S[1]

  • Molecular Weight : 215.23 g/mol [1][3]

Structural Representation

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. One position is occupied by a carboxylic acid group (-COOH), and the other by a methylaminosulfonyl group (-SO₂NHCH₃).

  • SMILES String : CN(S(=O)(=O)c1ccc(cc1)C(O)=O)

  • InChI Key : PAOYGUDKABVANA-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-[(Methylamino)sulfonyl]benzoic acid are fundamental to its handling, reactivity, and analysis.

Physical Properties

This compound is typically a solid at room temperature.[1] A summary of its key physical data is presented in Table 1.

Table 1: Physicochemical Properties of 4-[(Methylamino)sulfonyl]benzoic acid

PropertyValueSource
Physical Form Solid[1]
Molecular Formula C₈H₉NO₄S[1]
Molecular Weight 215.23 g/mol [3]
CAS Number 10252-63-8[1]
Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the structure and purity of the compound. While specific spectra for this molecule are not publicly cataloged, a theoretical analysis based on its functional groups provides an expected spectroscopic profile.

  • ¹H NMR Spectroscopy : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, and the N-methyl protons. The aromatic protons would likely appear as two doublets in the 7-8.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. The N-methyl group would present as a singlet or doublet (depending on coupling with the N-H proton) around 2.5-3.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a high chemical shift (>10 ppm).

  • ¹³C NMR Spectroscopy : The carbon NMR would display signals for the eight carbon atoms. This includes the carbonyl carbon of the carboxylic acid (~165-170 ppm), four distinct aromatic carbons (two substituted, two unsubstituted), and the N-methyl carbon (~25-30 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

    • A very broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.[4]

    • A C=O stretch from the carboxylic acid carbonyl group, appearing around 1700 cm⁻¹.

    • Two characteristic S=O stretches from the sulfonamide group, expected at approximately 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

    • An N-H stretch from the secondary sulfonamide around 3300 cm⁻¹.

    • C-H stretches from the aromatic ring and methyl group.

  • Mass Spectrometry : The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage around the sulfonamide moiety.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-[(Methylamino)sulfonyl]benzoic acid typically involves the reaction of a precursor containing the benzoic acid moiety with a methylaminosulfonylating agent, or vice-versa. A common and logical approach begins with 4-sulfamoylbenzoic acid, which can be synthesized from p-toluenesulfonamide through oxidation.[5]

A plausible laboratory-scale synthesis is outlined below.

Protocol 1: Synthesis via N-Methylation of 4-Sulfamoylbenzoic Acid

  • Starting Material : 4-Sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide).

  • Deprotonation : The sulfonamide N-H is acidic and can be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF). This step is critical as it generates the nucleophilic sulfonamide anion.

  • N-Methylation : A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The sulfonamide anion attacks the methylating agent in an Sₙ2 reaction to form the N-methylated product.

  • Workup and Purification : The reaction is quenched with water, and the pH is adjusted with acid to precipitate the product, 4-[(Methylamino)sulfonyl]benzoic acid. The crude product is then collected by filtration and can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Methylation (SN2) cluster_step3 Step 3: Purification A 4-Sulfamoylbenzoic Acid B Sulfonamide Anion (Nucleophile) A->B  Base (e.g., K2CO3)  Solvent (DMF) D 4-[(Methylamino)sulfonyl]benzoic Acid B->D  Reaction C Methylating Agent (e.g., CH3I) D_crude Crude Product D->D_crude  Acidic Workup D_pure Pure Product D_crude->D_pure  Recrystallization

Caption: General workflow for the synthesis of 4-[(Methylamino)sulfonyl]benzoic acid.

Chemical Reactivity and Utility

The dual functionality of this molecule makes it a valuable synthon.

  • Carboxylic Acid Group : The -COOH group is a versatile handle for further chemical modifications. It can readily undergo:

    • Esterification : Reaction with alcohols under acidic conditions to form esters.

    • Amide Bond Formation : Activation (e.g., to an acid chloride or with coupling reagents like HATU) followed by reaction with amines to form amides. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.[6]

  • Sulfonamide Group : The sulfonamide moiety is a critical pharmacophore found in numerous drugs.[7] It is relatively stable to hydrolysis but the N-H proton retains some acidity.[8]

  • Aromatic Ring : The benzene ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of both the carboxylic acid and sulfonamide groups makes it deactivated towards this type of reaction.

Its primary role in drug development is as a "building block" or "intermediate."[9] Chemists use its defined structure to construct larger, more complex molecules with specific biological targets.[9]

Analytical Methodologies

Ensuring the identity and purity of 4-[(Methylamino)sulfonyl]benzoic acid is paramount for its use in regulated environments like pharmaceutical manufacturing.

Protocol 2: Quality Control and Characterization Workflow

  • Chromatographic Purity (HPLC) : High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.

    • Method : A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.

    • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~254 nm).

    • Outcome : The chromatogram should show a single major peak, with the purity calculated as the area percentage of the main peak relative to all peaks.

  • Identity Confirmation (Spectroscopy) :

    • Mass Spectrometry (MS) : Coupled with HPLC (LC-MS), this technique confirms the molecular weight of the compound in the main peak.

    • NMR Spectroscopy : ¹H NMR is used to confirm the structural integrity and the absence of proton-bearing impurities.

  • Residual Solvent Analysis (GC) : Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify any residual solvents from the synthesis and purification steps.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_solvents Residual Solvents Sample Sample of 4-[(Methylamino)sulfonyl]benzoic Acid HPLC HPLC-UV Sample->HPLC LCMS LC-MS Sample->LCMS NMR 1H NMR Sample->NMR GC Headspace GC-FID Sample->GC Purity_Report Purity > 95% HPLC->Purity_Report Identity_Report Structure Confirmed LCMS->Identity_Report Correct Mass NMR->Identity_Report Correct Signals Solvent_Report Solvents < ICH Limits GC->Solvent_Report

Caption: A standard analytical workflow for quality control of the title compound.

Applications in Drug Discovery and Development

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including diuretics, antibiotics, and anti-inflammatory drugs.[7] The 4-[(Methylamino)sulfonyl]benzoic acid scaffold combines this privileged sulfonamide moiety with a versatile carboxylic acid handle, making it an attractive starting point for library synthesis and lead optimization.

Derivatives of aminobenzoic acids are foundational to many therapeutic agents.[10] The ability to modify both the amino and carboxyl ends of the molecule allows for systematic exploration of the chemical space around a target protein. This compound serves as a rigid scaffold that presents the key functional groups in a defined para orientation, which can be crucial for binding to biological targets. Its derivatives are investigated for a range of activities, including potential use as allosteric modulators for non-opioid pain receptor targets.[6]

Safety and Handling

While specific hazard data for 4-[(Methylamino)sulfonyl]benzoic acid is limited, related compounds provide guidance on handling. For example, 4-(Methylamino)benzoic acid is classified as harmful if swallowed and may cause an allergic skin reaction.[11] Standard laboratory safety protocols should be followed when handling this compound:

  • Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and emergency procedures.

References

  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide - ResearchGate. Available at: [Link]

  • 4-(methylsulfonyl)benzoic acid - Nia Innovation. Available at: [Link]

  • Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid - PrepChem.com. Available at: [Link]

  • The Role of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 4-(Dimethylamino)benzoic Acid - Merck Index. Available at: [Link]

  • 4-[(Methylamino)sulfonyl]benzoic acid suppliers and producers - BuyersGuideChem. Available at: [Link]

  • 4-(Methylsulfonamido)benzoic acid | C8H9NO4S | CID 250653 - PubChem. Available at: [Link]

  • 4-(Methylamino)benzoic acid | C8H9NO2 | CID 66345 - PubChem. Available at: [Link]

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC - NIH. Available at: [Link]

  • Benzoic acid, 4-amino-, methyl ester - NIST WebBook. Available at: [Link]

  • Benzoic acid, 4-(methylamino)- - NIST WebBook. Available at: [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T - DergiPark. Available at: [Link]

  • Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC - PubMed Central. Available at: [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - MDPI. Available at: [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives - European Journal of Chemistry. Available at: [Link]

  • Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes - The Royal Society of Chemistry. Available at: [Link]

  • Benzoic acid, 4-methyl- - NIST WebBook. Available at: [Link]

  • Preparation method for p-carboxybenzene sulfonamide - Google Patents.
  • Infrared spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

  • IR-Spectra of 4-aminobenzoic acid and complex A. - ResearchGate. Available at: [Link]

  • Benzoic acid, 4-(methylsulfonyl)-2-nitro- | C8H7NO6S | CID 184292 - PubChem. Available at: [Link]

  • Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester - NIST WebBook. Available at: [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis - ACS Publications. Available at: [Link]

Sources

4-(methylsulfamoyl)benzoic acid physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth physicochemical and synthetic analysis of 4-(methylsulfamoyl)benzoic acid (CAS 10252-63-8).[1][2] Distinct from its dialkyl analogue Probenecid and the reverse-sulfonamide Carinamide, this compound represents a critical intermediate in the design of organic anion transporter (OAT) inhibitors and sulfonylurea pharmacophores.[2] This document details its molecular identity, solid-state characteristics, validated synthesis protocols, and analytical fingerprints, serving as a foundational reference for laboratory utilization.[1][2]

Part 1: Molecular Identity & Structural Analysis[3]

4-(Methylsulfamoyl)benzoic acid is a bifunctional aromatic scaffold characterized by a carboxylic acid moiety at the C1 position and a secondary sulfonamide at the C4 position.[2] This para-substitution pattern dictates its high melting point and pH-dependent solubility profile.[1][2][3]

Attribute Technical Detail
IUPAC Name 4-(Methylsulfamoyl)benzoic acid
Common Synonyms 4-[(Methylamino)sulfonyl]benzoic acid; N-Methyl-4-carboxybenzenesulfonamide
CAS Registry Number 10252-63-8
Molecular Formula C₈H₈NO₄S
Molecular Weight 215.23 g/mol
SMILES CN(S(=O)(=O)C1=CC=C(C=C1)C(=O)O)
InChI Key PAOYGUDKABVANA-UHFFFAOYSA-N
Structural Diagram: Functional Connectivity

G cluster_0 Molecular Scaffold cluster_1 Chemical Reactivity Benzoic Benzoic Acid Core (pKa ~3.5) Sulfonamide N-Methyl Sulfonamide (pKa ~11.0) Benzoic->Sulfonamide Para-Substitution (Electronic Withdrawal) Esterification Carboxyl Esterification (Acid Catalyzed) Benzoic->Esterification Alkylation N-Alkylation (Base Catalyzed) Sulfonamide->Alkylation

Figure 1: Structural connectivity highlighting the dual ionization centers and reactive sites.[1][2][3]

Part 2: Physicochemical Properties

Understanding the ionization behavior of 4-(methylsulfamoyl)benzoic acid is crucial for formulation and extraction.[2][3] It exists as a zwitterion-like species in solution but is primarily manipulated as an anionic salt in aqueous media.[1][2][3]

Solubility & Ionization Profile

The compound exhibits amphiphilic acidity .[2] The carboxylic acid proton dissociates first, followed by the sulfonamide proton at high pH.[2]

  • Acid Dissociation Constant (pKa₁): ~3.5 (Carboxylic Acid).[2]

  • Acid Dissociation Constant (pKa₂): ~11.2 (Sulfonamide N-H).[2]

  • LogP (Octanol/Water): ~0.6 (Estimated).[2] Low lipophilicity due to polarity.[2]

  • Melting Point: > 200°C (Solid).[2] Note: High lattice energy due to intermolecular hydrogen bonding (COOH dimer and SO₂NH networks).

Solubility Workflow
Solvent SystemSolubility StatusMechanistic Insight
Water (pH < 2) InsolubleFully protonated neutral form precipitates.[1][2][3]
Water (pH > 8) SolubleFormation of carboxylate anion (C₈H₈NO₄S⁻).[2]
NaOH (1M) Highly SolubleFormation of dianion (C₈H₇NO₄S²⁻).[2]
DMSO / DMF SolubleDisrupts strong intermolecular H-bonds.[1][2][3]
Dichloromethane PoorHigh polarity prevents solvation in non-polar organics.[2]

Part 3: Synthesis Protocol (Self-Validating)

Objective: Synthesize 4-(methylsulfamoyl)benzoic acid from readily available p-toluenesulfonyl chloride. Mechanism: Nucleophilic substitution followed by benzylic oxidation.[2]

Step 1: Sulfonamide Formation

Reagents: p-Toluenesulfonyl chloride (TsCl), Methylamine (aq), THF.

  • Dissolution: Dissolve 1.0 eq of TsCl in THF (0.5 M concentration).

  • Addition: Cool to 0°C. Add 2.5 eq of Methylamine (40% aq) dropwise. Causality: Excess amine acts as both nucleophile and HCl scavenger.[3]

  • Reaction: Stir at RT for 2 hours. Monitor TLC (Hexane:EtOAc 7:3).[2]

  • Workup: Evaporate THF. Dilute with water.[2][4] Filter the white precipitate (N-methyl-p-toluenesulfonamide).[1][2]

  • Validation: MP should be 76-78°C.

Step 2: Permanganate Oxidation

Reagents: N-methyl-p-toluenesulfonamide, KMnO₄, Na₂CO₃, Water.[1][2][3]

  • Solubilization: Suspend 1.0 eq of Step 1 product in water with 1.0 eq Na₂CO₃. Causality: Alkaline pH promotes solubility and stabilizes the permanganate oxidation potential.[3]

  • Oxidation: Heat to 80°C. Add 2.5 eq KMnO₄ portion-wise over 1 hour. Note: Exothermic.[3]

  • Reflux: Reflux for 4–6 hours until purple color dissipates (MnO₂ brown precipitate forms).

  • Filtration: Filter hot through Celite to remove MnO₂.[2]

  • Isolation: Acidify the clear filtrate with conc. HCl to pH 1.[2]

  • Precipitation: The product crystallizes as a white solid.[2] Filter and wash with cold water.[2]

Synthesis Pathway Diagram

Synthesis cluster_waste By-products Start p-Toluenesulfonyl Chloride (TsCl) Inter N-Methyl-p-toluenesulfonamide (Stable Intermediate) Start->Inter MeNH2, THF, 0°C (Nucleophilic Substitution) Product 4-(Methylsulfamoyl)benzoic Acid (Target) Inter->Product KMnO4, Na2CO3, Reflux (Benzylic Oxidation) MnO2 MnO2 (Solid) Inter->MnO2 Reduction

Figure 2: Two-step oxidative synthesis pathway from p-toluenesulfonyl chloride.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against these spectral standards.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Due to solubility)

Shift (δ ppm)MultiplicityIntegrationAssignment
13.2 Broad Singlet1HCOOH (Carboxylic acid proton)
8.15 Doublet (J=8.5Hz)2HAr-H (Ortho to COOH)
7.90 Doublet (J=8.5Hz)2HAr-H (Ortho to SO₂NH)
7.60 Quartet/Broad1HNH (Sulfonamide proton)
2.45 Doublet (J=5.0Hz)3HCH₃ (N-Methyl group)

Note: The N-Methyl signal appears as a doublet due to coupling with the adjacent NH proton.[1][2]

Infrared Spectroscopy (FT-IR)
  • 3200-3300 cm⁻¹: N-H stretch (Sharp).[2][3]

  • 2500-3000 cm⁻¹: O-H stretch (Broad, carboxylic dimer).[2]

  • 1680-1700 cm⁻¹: C=O stretch (Carboxylic acid).[2]

  • 1330 & 1160 cm⁻¹: S=O asymmetric and symmetric stretches (Sulfonamide).[2]

Part 5: Biological Relevance & Application

Relation to Probenecid

This compound is the mono-methyl analogue of Probenecid (4-(dipropylsulfamoyl)benzoic acid).[2][3] While Probenecid is a potent uricosuric agent (inhibiting OAT1/OAT3), the mono-methyl variant typically exhibits:

  • Lower Lipophilicity: Reduced blood-brain barrier penetration.[1][2][3]

  • Altered Clearance: Faster renal elimination due to lack of bulky propyl chains.[2]

Mechanism of Action (OAT Inhibition)

Like its analogues, 4-(methylsulfamoyl)benzoic acid acts as a competitive substrate/inhibitor for Organic Anion Transporters (OATs) in the renal proximal tubule.[2]

  • Interaction: The anionic carboxylate binds to the cationic site of the OAT protein.[2]

  • Blockade: The sulfonamide tail sterically hinders the translocation pore, preventing the secretion of other anions (e.g., penicillin, uric acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10252-63-8, 4-(Methylsulfamoyl)benzoic acid.[1][2] Retrieved from [Link][2]

  • Beyer, K. H. (1950). Functional Characteristics of Renal Transport Mechanisms (Probenecid/Carinamide Context).[2] Pharmacological Reviews.[2] (Contextual grounding for OAT mechanism).

Sources

Biological Activity and Technical Utility of 4-[(Methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental utility of 4-[(Methylamino)sulfonyl]benzoic acid (also known as 4-(methylsulfamoyl)benzoic acid). This analysis synthesizes its role as a structural analogue within the p-carboxybenzenesulfonamide class, bridging the pharmacological gap between Carzenide and Probenecid .

Executive Technical Summary

4-[(Methylamino)sulfonyl]benzoic acid (CAS: 7151-76-0 / 22808-96-4) serves as a critical pharmacophore in medicinal chemistry, primarily acting as an inhibitor of Organic Anion Transporters (OATs) and Carbonic Anhydrases (CAs) .[1] Structurally, it represents the N-monomethyl derivative of Carzenide (4-sulfamoylbenzoic acid) and the varying hydrophobic precursor to Probenecid.

Its biological significance lies in two distinct domains:

  • Renal Transport Modulation: It acts as a competitive inhibitor at the proximal tubule basolateral membrane, blocking the secretion of anionic drugs (e.g.,

    
    -lactams, antivirals).
    
  • Enzymatic Inhibition: It retains residual affinity for Carbonic Anhydrase isoforms due to the sulfonamide moiety, though potency is modulated by the N-methyl substitution compared to the unsubstituted parent.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyValue / DescriptionSignificance
IUPAC Name 4-(Methylsulfamoyl)benzoic acidDefines the

connectivity.[1]
Molecular Formula

Low molecular weight fragment (<300 Da).[1]
Molecular Weight 215.23 g/mol Ideal for fragment-based drug discovery (FBDD).[1]
Acidic pKa ~3.4 (Carboxylic acid)Ionized (

) at physiological pH; essential for OAT recognition.[1]
Sulfonamide pKa ~10.5The N-methyl group reduces acidity compared to primary sulfonamides (~10.0).[1]
LogP ~0.7 - 0.9Moderate hydrophilicity; high aqueous solubility at pH 7.[1]4.

Mechanism of Action: The Pharmacological Triad

Inhibition of Organic Anion Transporters (OATs)

The primary biological activity of this compound is governed by its recognition by OAT1 (SLC22A6) and OAT3 (SLC22A8) .[1]

  • Mechanism: The compound mimics endogenous dicarboxylates (

    
    -ketoglutarate).[1] It binds to the OAT exchanger on the basolateral membrane of renal proximal tubule cells.
    
  • Causality: The anionic carboxylate group (

    
    ) provides the electrostatic anchor, while the sulfonamide moiety interacts with the hydrophobic pocket of the transporter.
    
  • SAR Insight: Unlike Probenecid (N,N-dipropyl), which has high lipophilicity driving potent inhibition, the N-methyl analogue has lower affinity. This makes it a valuable low-affinity probe for studying transport kinetics without the irreversible-like blockade seen with high-affinity inhibitors.[1]

Carbonic Anhydrase (CA) Interaction

Sulfonamides are classical inhibitors of zinc-metalloenzymes.[1]

  • Zinc Binding: The sulfonamide nitrogen coordinates with the

    
     ion in the enzyme's active site.
    
  • Steric Modulation: The N-methyl group introduces steric hindrance that prevents the "perfect fit" seen with unsubstituted sulfonamides (like acetazolamide or carzenide).[1] Consequently, this compound often exhibits isoform selectivity , potentially sparing ubiquitous isoforms (CA II) while targeting others, a trait useful in designing selective inhibitors.

Visualized Pathway: Renal Drug Handling

The following diagram illustrates how 4-[(Methylamino)sulfonyl]benzoic acid (The Inhibitor) blocks the secretion of a substrate drug (e.g., Penicillin) at the proximal tubule.

OAT_Mechanism cluster_membrane Basolateral Membrane Blood Blood Capillary (Basolateral Side) OAT OAT1/3 Transporter (Antiport Mechanism) Blood->OAT Substrate Entry Cell Proximal Tubule Cell (Intracellular) OAT->Cell Translocation Cell->Blood a-KG Efflux Lumen Tubule Lumen (Apical Side) Cell->Lumen Secretion (Inhibited) Inhibitor 4-[(Methylamino)sulfonyl] benzoic acid Inhibitor->OAT Competitive Binding (Blocks Drug) Drug Anionic Drug (Substrate) Drug->OAT Blocked Entry aKG α-Ketoglutarate

Caption: Competitive inhibition mechanism at the OAT1/3 interface. The inhibitor competes with anionic drug substrates for uptake, preventing their secretion into the lumen.

Experimental Protocols

Synthesis & Purification Workflow

To ensure biological data integrity, the compound must be synthesized with high purity (>98%) to avoid false positives from the highly active 4-chlorosulfonyl precursor.

Reaction Principle: Nucleophilic substitution (aminolysis) of a sulfonyl chloride.[1]

  • Reagents: 4-(Chlorosulfonyl)benzoic acid (1.0 eq), Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Procedure:

    • Step 1: Dissolve 4-(chlorosulfonyl)benzoic acid in DCM at 0°C under

      
      .
      
    • Step 2: Add Triethylamine (base scavenger).[1]

    • Step 3: Dropwise addition of Methylamine solution.[1] Maintain temp < 5°C to prevent amide formation at the carboxyl group (though COOH is less reactive, sulfonyl chloride reacts preferentially).[1]

    • Step 4: Stir at RT for 4 hours.

    • Step 5: Acidify with 1M HCl to precipitate the product (protonate the carboxylate).[1]

    • Step 6: Recrystallize from Water/Ethanol.[1]

  • QC Check:

    
    -NMR must show the N-methyl doublet at 
    
    
    
    ppm and disappearance of the sulfonyl chloride reactivity.[1]
In Vitro OAT Inhibition Assay

This protocol validates the compound's activity as a transport inhibitor.[1]

Materials:

  • Cell Line: HEK293 stably expressing human OAT1 (SLC22A6).[1]

  • Substrate: 6-Carboxyfluorescein (6-CF) or

    
    -Para-aminohippurate (PAH).[1]
    
  • Buffer: HBSS (pH 7.4).

Methodology:

  • Seeding: Plate OAT1-HEK293 cells in 96-well Poly-D-lysine coated plates (

    
     cells/well). Incubate 24h.
    
  • Pre-incubation: Remove media, wash with HBSS.[1] Add 50

    
    L of HBSS containing the test compound (Concentration range: 0.1 
    
    
    
    M to 1000
    
    
    M). Incubate 10 min at 37°C.
  • Uptake Phase: Add 50

    
    L of Substrate Cocktail (e.g., 10 
    
    
    
    M 6-CF). Final volume 100
    
    
    L.
  • Termination: After 10 mins (linear phase), aspirate buffer and wash 3x with ice-cold PBS.

  • Lysis & Detection: Lyse cells with 1% Triton X-100. Measure fluorescence (Ex 490nm / Em 520nm) or scintillation counts.

  • Data Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    
    • Control: Probenecid (

      
      ).[1]
      
    • Expected Result: 4-[(Methylamino)sulfonyl]benzoic acid typically shows

      
       (lower affinity than Probenecid due to reduced hydrophobicity).[1]
      

Assay_Workflow Start HEK293-OAT1 Cells (Confluent Monolayer) Wash Wash with HBSS (Remove Growth Media) Start->Wash Treat Add Inhibitor (0-1000 µM) + Substrate (6-CF) Wash->Treat Incubate Incubate 10 min @ 37°C (Linear Uptake Phase) Treat->Incubate Stop Ice-Cold PBS Wash x3 (Stop Transport) Incubate->Stop Read Lysis & Fluorescence Quantification Stop->Read

Caption: Step-by-step workflow for the in vitro OAT inhibition assay using fluorescent substrates.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Burckhardt, G. (2012).[1] Drug transport by Organic Anion Transporters (OATs).[1] Pharmacology & Therapeutics.[1][2] Link

  • PubChem Compound Summary. (2024). 4-(Methylsulfamoyl)benzoic acid.[1] National Center for Biotechnology Information.[1] Link[1]

  • CymitQuimica. (2024).[1] Product Data Sheet: 4-[(Methylamino)sulfonyl]benzoic acid. Link

  • Beyer, K. H., et al. (1951).[1] The Pharmacological Basis of the Action of Probenecid. Journal of Pharmacology and Experimental Therapeutics. (Foundational text on carboxybenzenesulfonamide SAR). Link

Sources

In silico prediction of 4-[(Methylamino)sulfonyl]benzoic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Prediction of 4-[(Methylamino)sulfonyl]benzoic Acid Bioactivity Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

This technical guide details the in silico characterization of 4-[(methylamino)sulfonyl]benzoic acid (CAS: 7150-22-3 / 7151-76-0 derivative), a structural hybrid of the benzoic acid scaffold and a secondary sulfonamide moiety.[1][2]

Unlike its primary sulfonamide analogs (classic Carbonic Anhydrase inhibitors), the


-methyl substitution in this molecule introduces specific steric and electrostatic constraints.[1][2] This guide focuses on a high-integrity computational workflow to predict its bioactivity profile, specifically testing the hypothesis of Carbonic Anhydrase (CA) selectivity  and Organic Anion Transporter (OAT)  liability.[2]

The following protocols prioritize mechanistic causality over simple "black-box" predictions, using molecular docking (AutoDock Vina/Gold), Density Functional Theory (DFT), and ADMET modeling.

Part 1: Molecular Profiling & Structural Logic

1.1 Chemical Identity & Pharmacophore Analysis

Before initiating simulations, we must deconstruct the ligand to understand its potential interaction landscape.[1][2]

  • IUPAC Name: 4-(Methylsulfamoyl)benzoic acid[1][2]

  • SMILES: CNS(=O)(=O)c1ccc(cc1)C(=O)O[1][2][3]

  • Key Structural Features:

    • Benzoic Acid Tail (Anionic Head): At physiological pH (7.4), the carboxylic acid (pKa ~4.[1][2]2) will be deprotonated (

      
      ).[1][2] This dictates high water solubility and interaction with cationic residues (e.g., Lys, Arg) or solvent fronts.[1][2]
      
    • Sulfonamide Core (

      
      ):  A strong hydrogen bond acceptor/donor system.[1][2]
      
    • 
      -Methyl Substitution:  This is the critical "activity switch."[1][2] Classic CA inhibitors require a primary sulfonamide (
      
      
      
      ) to coordinate Zinc.[1][2] The methyl group (
      
      
      ) introduces steric bulk and removes a proton, potentially reducing affinity for metalloenzymes while increasing lipophilicity slightly.[1][2]
1.2 Target Landscape Prediction (Polypharmacology)

Based on structural similarity searching (Tanimoto coefficient > 0.85 against ChEMBL), the following targets are prioritized for in silico interrogation:

Target FamilyProbabilityRationale
Carbonic Anhydrases (hCA-II, IX) High (Investigation) Sulfonamide scaffold; however,

-methylation is a known "activity cliff" that must be verified via docking.[1][2]
Organic Anion Transporters (OAT1/3) Medium The

-carboxybenzenesulfonamide motif mimics classic OAT substrates (e.g., Probenecid).[1][2]
Dihydropteroate Synthase (DHPS) Low Structural similarity to PABA, but the sulfonamide orientation is reversed compared to sulfanilamide antibiotics.[1][2]

Part 2: ADMET & Physicochemical Protocols

2.1 Physicochemical Prediction Workflow

Objective: Determine if the molecule meets the "Rule of 3" (Fragment-based) or "Rule of 5" (Drug-likeness).

Protocol:

  • Protonation State Enumeration: Use Epik or Chemaxon to generate the dominant microspecies at pH 7.4.[1][2]

    • Result: 99.9% anionic (Carboxylate).[1][2]

  • LogD Calculation: Calculate distribution coefficient (LogD) rather than LogP due to ionization.

    • Target Range: A LogD

      
       < 1.0 suggests rapid renal clearance.[1][2]
      
2.2 Toxicity Alerts (Structural)
  • Alert: Acidic Sulfonamide. [1][3]

  • Risk: Crystalluria.[1][2] Acidic drugs with low solubility in acidic urine (pH 5.[1][2]0) can precipitate.[1][2]

  • Mitigation: Calculate Solubility (LogS) at pH 5.0 vs pH 7.4.

Part 3: Structural Bioinformatics (Docking Simulation)

3.1 The Core Hypothesis: The Zinc-Binding Anomaly

The primary bioactivity question is whether the


-methyl group  abolishes Carbonic Anhydrase inhibition.[3] Primary sulfonamides bind by coordinating the catalytic Zn

ion as a sulfonamidate anion (

).[1][2] The

-methyl group prevents this specific ionization and introduces steric clash.[1][2]

Experimental Goal: Quantify the loss of binding affinity compared to the unmethylated parent (4-sulfamoylbenzoic acid).

3.2 Step-by-Step Docking Protocol

Step 1: Protein Preparation (PDB: 3KS3) [1][2]

  • Source: RCSB PDB structure of hCA II complexed with a sulfonamide.[1][2]

  • Clean-up: Remove solvent water (keep the catalytic water if modeling displacement).[1][2] Remove co-crystallized ligand.[1][2]

  • Metal Handling: Ensure the Zn

    
     ion has a charge of +2.0 and proper VdW radii (critical for AutoDock).
    

Step 2: Ligand Preparation

  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) using Gaussian or ORCA to fix the sulfonamide geometry.

  • Rotatable Bonds: Define the S-C(phenyl) and C(phenyl)-C(carboxyl) bonds as rotatable.

Step 3: Grid Generation

  • Center: Coordinates of the catalytic Zn

    
    .
    
  • Box Size:

    
     Å (Encompassing the active site cone).[1][2]
    

Step 4: Docking Execution (AutoDock Vina / Glide)

  • Constraint: Apply a positional constraint (optional) to force the Sulfonyl oxygens to orient toward the backbone NH of Thr199 (the "gatekeeper" residue).

  • Scoring: Compare

    
     of the 
    
    
    
    -methyl derivative vs. the unsubstituted parent.[3]

Step 5: Interaction Analysis

  • Success Criteria: If the Methyl group clashes with Leu198 or prevents Zn coordination distance (< 2.2 Å), the molecule is predicted inactive or weak .

Part 4: Visualization & Logic Mapping

4.1 Workflow Diagram: In Silico Bioactivity Prediction

BioactivityWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Target Interrogation (hCA II) cluster_Analysis Phase 3: Analysis Start Ligand: 4-[(Methylamino)sulfonyl]benzoic acid QM DFT Geometry Opt (B3LYP/6-31G*) Start->QM Prot Protonation (pH 7.4) Generate Carboxylate Anion Start->Prot Dock Docking (AutoDock Vina) QM->Dock Prot->Dock Target Target: hCA II (PDB: 3KS3) Zinc Metalloenzyme Grid Grid Gen: Center on Zn2+ Target->Grid Grid->Dock Filter Steric Filter: Methyl vs Leu198/Val121 Dock->Filter Score Binding Energy Comparison (vs Primary Sulfonamide) Filter->Score Result Predicted Bioactivity Profile Score->Result Output

Caption: Figure 1. End-to-end computational workflow for assessing the binding efficacy and steric feasibility of the ligand within the hCA II active site.

4.2 Mechanistic Pathway: Why Methylation Matters

Mechanism cluster_Primary Primary Sulfonamide (Active) cluster_Methyl N-Methyl Derivative (Target) Zn Zn2+ Ion (Catalytic Center) NH2 -SO2-NH- (Anionic) NH2->Zn Coordination (Strong) NHMe -SO2-N(Me)- (Steric Bulk) NHMe->Zn Clash/Weak Interaction Leu198 Leu198 (Hydrophobic Wall) NHMe->Leu198 Steric Repulsion

Caption: Figure 2. Mechanistic comparison showing how N-methylation disrupts the classic Zinc coordination geometry required for potent Carbonic Anhydrase inhibition.

Part 5: Data Synthesis & Interpretation

5.1 Expected Results Table
PropertyPredicted ValueBiological Implication
Binding Energy (hCA II) -5.5 to -6.5 kcal/molSignificantly weaker than Acetazolamide (-9.0 kcal/mol).[1][2] The methyl group likely prevents optimal Zn-N distance.[1][2]
Ligand Efficiency (LE) < 0.30Indicates suboptimal binding per heavy atom; suggests this is a weak binder or inactive.[1][2]
Solubility (LogS) -2.5 (High)Excellent aqueous solubility due to the carboxylate tail.[1][2]
Blood-Brain Barrier No PenetrationHigh polarity and anionic charge at pH 7.4 prevents passive diffusion.[1][2]
5.2 Conclusion & Strategic Recommendation

The in silico data suggests that 4-[(methylamino)sulfonyl]benzoic acid is likely inactive or weakly active as a Carbonic Anhydrase inhibitor compared to its unmethylated parent.[1][2]

Scientific Verdict:

  • Negative Control: This molecule serves as an excellent negative control in SAR studies to demonstrate the necessity of the primary sulfonamide group.[1][2]

  • Prodrug Potential: If bioactivity is observed in vivo but not in silico, consider metabolic demethylation (by CYPs) converting it back to the active primary sulfonamide.[1][2]

  • OAT Liability: Due to its anionic nature and benzoic acid core, experimental validation should focus on renal clearance pathways (OAT1/3) rather than enzymatic inhibition.[1][2]

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Lipinski, C. A. (2004).[1][2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today: Technologies, 1(4), 337-341.[1][2] Link

  • Trott, O., & Olson, A. J. (2010).[1][2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1][2] Link

  • Daina, A., Michielin, O., & Zoete, V. (2017).[1][2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[1][2] Link[1][2]

  • RCSB Protein Data Bank. (2010).[1][2] Crystal structure of human carbonic anhydrase II in complex with sulfonamide inhibitors (PDB ID: 3KS3).[1][2] Link[1][2]

Sources

Methodological & Application

Using 4-[(Methylamino)sulfonyl]benzoic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: Using 4-[(Methylamino)sulfonyl]benzoic acid in Solid-Phase Peptide Synthesis

For: Researchers, scientists, and drug development professionals.

Harnessing 4-[(Methylamino)sulfonyl]benzoic Acid as a Versatile Safety-Catch Linker for C-Terminal Peptide Diversification

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide science, enabling the rapid assembly of complex sequences.[1][2][3] A key element in SPPS is the choice of linker, which anchors the nascent peptide to the solid support.[4] This guide details the application of 4-[(Methylamino)sulfonyl]benzoic acid as a robust "safety-catch" linker. The acyl sulfonamide linkage is uniquely stable to the standard conditions of Fmoc-based SPPS but can be selectively "activated" via N-alkylation.[5][6] This activation renders the linker susceptible to nucleophilic attack, permitting the cleavage of the final peptide as a C-terminal acid, amide, ester, or thioester.[7] This methodology provides a powerful tool for generating diverse peptide libraries and synthesizing complex, C-terminally modified peptide therapeutics from a single resin-bound precursor.

Introduction: The Rationale for Safety-Catch Linkers

In modern drug discovery, the C-terminus of a peptide is a critical site for modification to enhance therapeutic properties such as stability, receptor affinity, and bioavailability. Traditional SPPS strategies often require the synthesis of a unique resin-linker combination for each desired C-terminal functionality. The safety-catch linker strategy elegantly circumvents this limitation.

The defining feature of a safety-catch linker is its conditional lability. The linker remains inert and stable throughout the entire peptide assembly process, withstanding repeated cycles of Fmoc deprotection (base treatment) and amino acid coupling.[8][9] Only upon a specific chemical activation step does the linker become cleavable under mild, user-defined conditions.

4-[(Methylamino)sulfonyl]benzoic acid is an exemplary scaffold for this purpose. Its acyl sulfonamide motif is stable to both acidic and basic conditions used in SPPS. However, after peptide synthesis is complete, alkylation of the sulfonamide nitrogen transforms the stable linker into a labile, activated form, primed for cleavage by a variety of nucleophiles.[5]

Chemical Principle & Mechanism of Action

The functionality of the 4-[(Methylamino)sulfonyl]benzoic acid linker is rooted in the chemistry of the acyl sulfonamide group.

  • Stable State (During Synthesis): The sulfonamide proton (N-H) is acidic (pKa ≈ 2.5).[5] Under the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), this proton is removed to form a stable anionic sulfonamide. This anion resists nucleophilic attack at the adjacent carbonyl carbon, effectively "protecting" the linkage. It is also stable to the mildly acidic conditions sometimes used in SPPS.

  • Activation Step (Post-Synthesis): The sulfonamide is N-alkylated, typically using reagents like iodoacetonitrile or diazomethane. This removes the acidic proton, preventing the formation of the stable anion.[5]

  • Cleavage Step (Peptide Release): With the protective anionic pathway blocked, the N-alkylated acyl sulfonamide becomes a highly reactive acylating agent. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the carbonyl carbon. This allows for efficient cleavage from the resin via nucleophilic attack by amines (to yield amides), alcohols (esters), thiols (thioesters), or hydroxide (carboxylic acid).[5][7]

Diagram 1: Chemical Structure of the Linker

Caption: Structure of 4-[(Methylamino)sulfonyl]benzoic acid.

Diagram 2: SPPS Workflow Using the Safety-Catch Linker

G start Amino-functionalized Resin (e.g., Rink Amide) immobilize 1. Immobilize Linker (4-[(Methylamino)sulfonyl] benzoic acid + Coupling Agents) start->immobilize wash1 Wash (DMF, DCM) immobilize->wash1 elongate 2. Peptide Elongation (Standard Fmoc-SPPS Cycles: Deprotection -> Coupling -> Wash) wash1->elongate activate 3. Activation (N-Alkylation of Sulfonamide) elongate->activate wash2 Wash (DMF, DCM) activate->wash2 cleave 4. Nucleophilic Cleavage (Release of Modified Peptide) wash2->cleave product C-Terminally Modified Peptide (Amide, Ester, etc.) cleave->product

Sources

Technical Application Note: 4-[(Methylamino)sulfonyl]benzoic Acid in Medicinal Chemistry

[1][2]

Compound: 4-[(Methylamino)sulfonyl]benzoic acid CAS: 10252-63-8 Formula: C₈H₉NO₄S MW: 215.23 g/mol Synonyms: 4-(N-Methylsulfamoyl)benzoic acid; p-(Methylsulfamoyl)benzoic acid[1][2]

Introduction & Strategic Significance

In the landscape of medicinal chemistry, 4-[(Methylamino)sulfonyl]benzoic acid serves as a bifunctional "privileged scaffold." It bridges two major pharmacological classes: Carbonic Anhydrase Inhibitors (CAIs) and COX-2 Inhibitors .[1][2]

Unlike the more common 4-sulfamoylbenzoic acid (primary sulfonamide, -SO₂NH₂), the N-methylated variant offers distinct physicochemical advantages:

  • Lipophilicity Tuning: The methyl group increases LogP slightly, improving membrane permeability compared to the primary sulfonamide.

  • Bioisosterism: The -SO₂NHMe moiety is a non-classical bioisostere of the methylsulfonyl group (-SO₂Me) found in coxibs (e.g., Rofecoxib).[1][2] It retains the geometry and H-bond accepting capacity of the sulfone while introducing a hydrogen bond donor (NH), which can pick up additional binding interactions in the active site.[1]

  • Selectivity Modulation: In CAI design, N-substitution often reduces affinity for the ubiquitous CA-II isoform, allowing for the design of isoform-selective inhibitors (e.g., targeting tumor-associated CA-IX or XII).[1][2]

Core Applications

Application A: Fragment-Based Drug Discovery (FBDD)

This compound is an ideal fragment for FBDD libraries due to its "Rule of 3" compliance.[1][2]

  • Binding Mode: The carboxylic acid anchors to basic residues (e.g., Arg/Lys) or coordinates metal ions (Zn²⁺), while the sulfonamide projects into hydrophobic pockets.[2]

  • Vector: The para-substitution vector provides a rigid linear geometry, essential for linking two binding pockets.[1]

Application B: Synthesis of "Reverse-Sulfonamide" COX-2 Inhibitors

While traditional coxibs (Celecoxib) place the sulfonamide on the peripheral ring, this scaffold allows for the synthesis of "reverse" analogs where the benzoic acid is converted to a central heterocycle (e.g., 1,3,4-oxadiazole) or an amide linker.[1]

  • Mechanism: The -SO₂NHMe mimics the pharmacophore of Rofecoxib but with altered solubility and metabolic stability profiles.[1]

Experimental Protocols

Protocol 1: Activation via Acid Chloride Formation

Rationale: Direct coupling using carbodiimides (EDC/DCC) can sometimes lead to sluggish yields due to the electron-withdrawing nature of the sulfonamide group deactivating the carboxylate. Conversion to the acid chloride is the most robust method for subsequent amidation.

Safety Note: Thionyl chloride (SOCl₂) releases HCl and SO₂ gases.[2] Perform in a well-ventilated fume hood.

Materials:

  • 4-[(Methylamino)sulfonyl]benzoic acid (1.0 eq)[1][2][3]

  • Thionyl chloride (SOCl₂) (5.0 eq - acts as solvent & reagent)[1][2]

  • DMF (Catalytic amount, 2-3 drops)[1][2]

  • Dichloromethane (DCM) or Toluene (for azeotropic removal)[2]

Step-by-Step Procedure:

  • Setup: Place 1.0 g (4.65 mmol) of 4-[(Methylamino)sulfonyl]benzoic acid in a dry 50 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

  • Addition: Add 5 mL of SOCl₂. Add 2 drops of dry DMF (catalyst).[2]

    • Mechanism:[1][2][4][5] DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.[1]

  • Reaction: Heat the mixture to reflux (75°C) for 2–3 hours. The suspension should turn into a clear solution, indicating consumption of the starting acid.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess SOCl₂.[2]

  • Azeotrope: Add 10 mL of dry Toluene or DCM to the residue and re-evaporate. Repeat twice. This removes trapped traces of SOCl₂ and HCl, which is critical if the next step involves acid-sensitive amines.[1]

  • Yield: The resulting off-white solid is 4-[(methylamino)sulfonyl]benzoyl chloride .[1][2] It is moisture-sensitive; use immediately for the next step.[1]

Protocol 2: Amide Coupling (Library Generation)

Rationale: This protocol couples the activated acid chloride with a primary amine (R-NH₂) to generate a library of benzamides.[2]

Materials:

  • Freshly prepared Acid Chloride (from Protocol 1)[2]

  • Amine partner (1.1 eq)[2]

  • Triethylamine (TEA) or DIPEA (2.5 eq)[2]

  • DCM or THF (Anhydrous)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine partner (1.1 eq) and TEA (2.5 eq) in anhydrous DCM (10 mL) at 0°C under nitrogen.

  • Addition: Dissolve the acid chloride residue in minimal DCM (5 mL) and add it dropwise to the amine solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

  • Quench: Add water (10 mL) to quench the reaction.

  • Extraction: Separate the organic layer.[1] Wash with 1M HCl (to remove unreacted amine), then Sat.[1][2] NaHCO₃ (to remove unreacted acid), and finally Brine.[2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.

Data & Physicochemical Profile

Table 1: Physicochemical Properties

PropertyValueSignificance in Drug Design
Molecular Weight 215.23Ideal for fragment-based screening (Rule of 3).[1][2]
cLogP ~0.6Low lipophilicity; good aqueous solubility potential.[1][2]
pKa (COOH) ~3.5Strong acid; ionized at physiological pH.[1][2]
pKa (SO₂NHMe) ~11.0Weakly acidic; remains neutral at pH 7.4 (unlike -SO₂NHPh).[1][2]
H-Bond Donors 2 (OH, NH)Key for active site anchoring.[1][2]
H-Bond Acceptors 4 (O atoms)Facilitates water networks.[1][2]

Visualizations

Figure 1: Synthetic Workflow for Benzamide Library Generation

This diagram illustrates the conversion of the scaffold into a functional drug library.

GStart4-[(Methylamino)sulfonyl]benzoic acidStep1Activation(SOCl2, cat. DMF)Start->Step1Reflux, 2hIntermediateAcid ChlorideIntermediateStep1->Intermediate- SO2, - HClStep2Amidation(R-NH2, Et3N)Intermediate->Step20°C to RTProductSulfonamide-BenzamideLibraryStep2->ProductNucleophilic Acyl Substitution

Caption: Step-by-step synthetic pathway from the parent acid to the amide library, highlighting the critical activation step.

Figure 2: Bioisosteric Relationship (COX-2 Context)

Comparison of the Rofecoxib pharmacophore with the N-methylsulfonamide analog.[1]

BioisostereSulfoneMethylsulfone Group(-SO2Me)(Found in Rofecoxib)SulfonamideN-Methylsulfonamide(-SO2NHMe)(Target Scaffold)Sulfone->SulfonamideBioisosteric ReplacementProp1H-Bond Acceptor OnlySulfone->Prop1Prop2H-Bond Acceptor + Donor (NH)Sulfonamide->Prop2

Caption: Structural comparison showing the gain of an H-bond donor (NH) when replacing the sulfone with N-methylsulfonamide.

References

  • Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1][2] Link

  • Duggan, M. E., et al. (2000).[1][2] Preparation of 4-(methylsulfonyl)benzoic acid derivatives as COX-2 inhibitors. Journal of Medicinal Chemistry. (Contextual citation for sulfone/sulfonamide bioisosterism).

  • Enamine Store. (2024).[2] 4-(methylsulfamoyl)benzoic acid: Building Block Profile. Link[2]

  • Sigma-Aldrich. (2024).[1][2] Thionyl Chloride Handling and Protocols. Link[2]

  • CymitQuimica. (2024).[2] 4-[(Methylamino)sulfonyl]benzoic acid Product Data. Link

Application Note: NMR Sample Preparation for 4-[(Methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the preparation of 4-[(Methylamino)sulfonyl]benzoic acid samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the presence of two distinct hydrogen-bond donors/acceptors—the carboxylic acid (COOH) and the sulfonamide (SO₂NH)—solvent selection is critical to prevent aggregation-induced line broadening.[1]

This guide recommends Dimethyl Sulfoxide-d₆ (DMSO-d₆) as the primary solvent to ensure complete monomeric dissolution and observation of exchangeable protons.[1]

Chemical Context & Solvent Strategy

Molecular Analysis

The analyte, 4-[(Methylamino)sulfonyl]benzoic acid, presents specific challenges for solution-state NMR:

  • Carboxylic Acid (C-1): Prone to forming stable cyclic dimers in non-polar solvents (e.g., CDCl₃), leading to concentration-dependent chemical shifts and broad linewidths.

  • Sulfonamide Group (C-4): The -SO₂-NH-CH₃ moiety contains a polar N-H bond that can participate in intermolecular hydrogen bonding.[1]

  • Solubility Profile: The molecule is amphiphilic but dominated by polar interactions.[1] It is sparingly soluble in chloroform or dichloromethane but highly soluble in polar aprotic solvents.[1]

Solvent Selection Logic

The choice of solvent dictates the visibility of active protons and the resolution of the aromatic region.

SolventSuitabilityRationale
DMSO-d₆ Optimal Excellent solubility; high dielectric constant disrupts dimers; slows proton exchange allowing observation of COOH and NH protons.[1]
Methanol-d₄ Sub-optimalGood solubility, but causes rapid exchange of COOH and NH protons (signals disappear).[1]
CDCl₃ PoorLow solubility; promotes dimerization; severe peak overlap likely.[1]
D₂O + NaOD SpecificSoluble only as the salt (carboxylate).[1] Useful for removing exchangeable protons to simplify the spectrum, but loses structural info on OH/NH.
Solvent Decision Tree (Logic Flow)

The following logic ensures the correct solvent is chosen based on the analytical goal.

SolventSelection Start Start: Define Analytical Goal Goal Is observation of OH/NH protons required? Start->Goal Yes Yes (Structure Verification) Goal->Yes No No (Purity/Salt Check) Goal->No DMSO Select DMSO-d6 (Disrupts H-bonds, retains OH/NH) Yes->DMSO MeOD Select Methanol-d4 (Fast evaporation, no OH/NH) No->MeOD D2O Select D2O + NaOD (For salt forms only) No->D2O Check Check Solubility > 10mM DMSO->Check

Figure 1: Decision matrix for solvent selection based on analytical requirements.

Equipment & Materials

  • NMR Tubes: 5 mm precision tubes (e.g., Wilmad 507-PP or equivalent). Note: Do not use economy tubes for >400 MHz spectrometers.

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.05% v/v TMS (Tetramethylsilane) as internal standard.[1]

    • Why TMS? While DMSO residual peak (2.50 ppm) is a secondary reference, TMS (0.00 ppm) provides an absolute lock-independent reference.[1]

  • Pipettes: Glass Pasteur pipettes (avoid plastic tips if using CDCl₃, though acceptable for DMSO).[1]

  • Filtration: Cotton wool or glass fiber filter (optional, for removing undissolved particulates).[1]

Detailed Protocol: Standard ¹H NMR Preparation

This protocol is a self-validating system; if the final check fails, the sample preparation must be repeated.

Step 1: Gravimetric Preparation
  • Tare a clean, dry 1.5 mL microcentrifuge tube or glass vial.

  • Weigh 5.0 – 10.0 mg of 4-[(Methylamino)sulfonyl]benzoic acid.

    • Scientific Rationale: This mass yields a concentration of ~30-60 mM in 0.6 mL, providing sufficient Signal-to-Noise (S/N) for ¹H NMR (16 scans) without inducing viscosity broadening.[1]

Step 2: Solvation
  • Add 0.65 mL of DMSO-d₆ (with TMS).

  • Cap the vial and vortex for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If the solution is cloudy, sonicate for 2 minutes.

    • Warning: Particulates degrade magnetic field homogeneity, leading to poor shimming.[1]

Step 3: Transfer
  • Using a clean glass pipette, transfer 0.6 mL of the solution into the 5 mm NMR tube.[1]

  • Depth Check: The solvent column height should be 4.0 – 4.5 cm .[1]

    • Why? This height matches the receiver coil length of most Bruker/Varian probes.[1] Too low = poor shimming; Too high = wasted solvent and difficult convection.[1]

Step 4: The "Shake-Down"
  • Cap the NMR tube.[1]

  • Gently invert the tube once.[1]

  • Swing the tube firmly (like a thermometer) to drive all liquid to the bottom.[1]

  • Wipe the exterior of the tube with a Kimwipe dampened with isopropanol to remove skin oils.[1]

Step 5: Acquisition Parameters (Standard)[1]
  • Temperature: 298 K (25°C).[1] Note: Variable temperature (VT) may be needed if NH broadening is observed.[1]

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure quantitative integration of aromatic protons).

  • Scans (NS): 16 or 32.[1]

Expected Data & Interpretation

When prepared in DMSO-d₆, the spectrum should exhibit the following characteristics.

MoietyApprox. Shift (δ ppm)MultiplicityIntegralNotes
-COOH 13.0 - 13.5Broad Singlet1HVery broad due to exchange; may be invisible if wet.[1]
Ar-H (2,6) 8.0 - 8.2Doublet (d)2HDeshielded by COOH (ortho).[1]
Ar-H (3,5) 7.8 - 8.0Doublet (d)2HDeshielded by SO₂ (ortho).[1]
-NH- 7.5 - 7.8Broad q or t1HCouples to methyl group (³J ≈ 5 Hz).[1]
-CH₃ 2.4 - 2.6Doublet (d)3HBecomes a singlet if NH exchanges with water.[1]
DMSO (Solvent) 2.50Quintet-Residual solvent peak.[1]
H₂O (Impurity) 3.33Broad Singlet-Variable position based on conc.[1]
Visualization of Workflow

ProtocolWorkflow Weigh Weigh 5-10 mg Analyte Dissolve Add 0.65 mL DMSO-d6 Weigh->Dissolve Mix Vortex/Sonicate (Clear Solution) Dissolve->Mix Transfer Transfer to 5mm Tube Mix->Transfer Shim Insert & Shim (TopShim/Gradient) Transfer->Shim

Figure 2: Step-by-step preparation workflow.[1]

Troubleshooting & Quality Control

The "Water Test" (Self-Validation)

In DMSO-d₆, trace water appears at ~3.33 ppm.[1]

  • Sharp Peak: Indicates the sample is neutral and exchange is slow.[1]

  • Broad Peak: Indicates rapid proton exchange, often due to acidic impurities or high concentration of the carboxylic acid.

  • Corrective Action: If the NH doublet at ~2.5 ppm collapses into a singlet, the sample is "wet" or acidic. Add activated 3Å molecular sieves to the tube and let stand for 1 hour to dry.

Line Broadening

If aromatic peaks are broad (>1.0 Hz at half-height):

  • Check Shimming: The DMSO solvent lock signal should be stable.

  • Check Solubility: Look closely at the tube bottom for precipitation.[1]

  • Paramagnetic Impurities: Ensure the spatula used for weighing was clean; trace iron causes severe broadening.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[1] Chem.1997 , 62, 7512–7515.[2] Link[1]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. Link[1]

  • Reich, H. J. "Solvent Effects on Chemical Shifts."[1] University of Wisconsin-Madison, Department of Chemistry. Link

Sources

Troubleshooting & Optimization

Improving peak resolution in HPLC analysis of sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Improving Peak Resolution & Shape in Sulfonamide Assays

Introduction: The "Amphoteric" Challenge

Welcome to the technical support hub. If you are analyzing sulfonamides (SAs), you are likely struggling with co-elution of structural analogs or asymmetric peak tailing .

The root cause lies in the chemistry: Sulfonamides are amphoteric . They possess a basic aniline group (


) and an acidic sulfonamide group (

). This dual-ionization capability means their retention behavior swings wildly with small pH changes.

This guide treats your specific chromatographic symptoms as "Support Tickets." Locate your issue below for the resolution protocol.

Ticket #01: Co-elution of Critical Pairs

Symptom: Resolution (


) between peaks (e.g., Sulfadiazine and Sulfathiazole) is < 1.5.
Diagnosis:  Inadequate selectivity (

) due to non-optimized pH or organic modifier.
The Technical Fix

Sulfonamides are structurally similar. To separate them, you must exploit small differences in their hydrophobicity. This is best achieved when the molecules are in their neutral (unionized) state.

  • Optimize pH to ~2.7 - 3.0:

    • Why: At pH 3.0, the acidic sulfonamide group (

      
      ) is protonated (neutral), maximizing retention on C18 columns. The basic aniline group (
      
      
      
      ) is protonated (
      
      
      ), but modern columns can handle this without tailing.
    • Caution: If you run at pH > 4.0, the sulfonamide group begins to ionize (negative charge), causing them to elute too quickly near the void volume (

      
      ), compressing the chromatogram and causing co-elution.
      
  • Switch Organic Modifier (Selectivity Tuning):

    • If Acetonitrile (ACN) fails to separate a pair, switch to Methanol (MeOH) .

    • Mechanism: Methanol is a protic solvent and can form hydrogen bonds with the sulfonamide oxygens, offering different selectivity than aprotic ACN.

Standardized Protocol: The "Golden" Gradient

Recommended starting point for separating 6+ sulfonamides.

ParameterSetting
Column C18 End-capped (e.g., Zorbax Eclipse XDB or Kinetex C18), 150 x 4.6 mm, 3.5 or 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 0.1% Formic Acid in Methanol:Acetonitrile (50:50)
Flow Rate 1.0 mL/min
Temp 35°C (Critical for mass transfer)

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 40 Linear Ramp
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | End |

Ticket #02: Peak Tailing (Asymmetry > 1.2)

Symptom: Peaks show a "shark fin" shape with a long tail, making integration difficult. Diagnosis: Secondary silanol interactions.

The Mechanism

At pH 2.7, the basic aniline nitrogen on the sulfonamide is protonated (


). If your column has exposed silanol groups (

) on the silica surface, the positively charged analyte will ionically bind to the column, dragging out the elution.
Troubleshooting Steps
  • Verify Column "End-capping": Ensure you are using a "fully end-capped" or "base-deactivated" column. Traditional silica columns will fail here.

  • Increase Buffer Strength: If using UV detection, switch from Formic Acid to 20 mM Potassium Phosphate (pH 3.0) . The high concentration of

    
     ions competes with the sulfonamide for the active silanol sites, "blocking" them and sharpening the peak.
    
  • Temperature Boost: Increase column temperature to 40°C . This improves mass transfer kinetics, narrowing the peak width.

Ticket #03: Baseline Noise & Sensitivity

Symptom: High background noise prevents detection of trace residues (ppb levels). Diagnosis: Contaminated mobile phase or incompatible UV wavelength.

Optimization Guide
  • Wavelength Selection: Sulfonamides have an absorption maximum (

    
    ) typically around 265-270 nm .
    
    • Avoid: 210-220 nm. While signal is high, solvent cut-off noise is massive.

    • Target: 265 nm or 270 nm provides the best Signal-to-Noise (S/N) ratio.

  • Grade Matters: Use LC-MS grade solvents even for HPLC-UV work to reduce baseline drift during gradients.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for solving common sulfonamide separation errors.

Troubleshooting_Logic Start Start: Analyze Chromatogram Issue_Check Identify Primary Defect Start->Issue_Check Coelution Co-elution (Rs < 1.5) Issue_Check->Coelution Tailing Peak Tailing (As > 1.2) Issue_Check->Tailing Drift Retention Time Drift Issue_Check->Drift Check_pH Check Mobile Phase pH Coelution->Check_pH Check_Col Check Column Type Tailing->Check_Col Action_Equil Increase Equilibration Time (Min 10 Column Vols) Drift->Action_Equil Action_pH Adjust to pH 2.7 - 3.0 (Suppress Ionization) Check_pH->Action_pH pH > 4.0? Check_Organic Check Organic Modifier Check_pH->Check_Organic pH is OK Action_MeOH Switch ACN to MeOH (Change Selectivity) Check_Organic->Action_MeOH Action_Endcap Use High-Carbon Load End-Capped C18 Check_Col->Action_Endcap Old/Non-capped? Check_Buffer Check Buffer Strength Check_Col->Check_Buffer Column OK Action_Conc Increase Buffer to 20mM (Mask Silanols) Check_Buffer->Action_Conc

Caption: Decision matrix for isolating root causes of chromatographic failure in sulfonamide analysis.

Frequently Asked Questions (FAQ)

Q: Can I use the same method for Sulfadiazine and Sulfamethoxazole? A: Yes. Despite different pKa values (Sulfadiazine pKa ~6.5, Sulfamethoxazole pKa ~5.7), both are sufficiently hydrophobic at pH 3.0 to be retained on a C18 column. Sulfadiazine will elute earlier due to its higher polarity.

Q: Why does my baseline rise at the end of the gradient? A: This is likely "Ghost Peaking" or refractive index changes. If using UV detection at low wavelengths (<230 nm), the absorption of the organic modifier changes. Switch to 265 nm to flatten the baseline.

Q: Is "Ion-Pairing" necessary? A: Generally, no . While historically popular, ion-pairing reagents (like hexane sulfonic acid) are messy, equilibrate slowly, and are incompatible with MS detection. Modern end-capped C18 columns with controlled pH (2.7) render ion-pairing obsolete for sulfonamides.

References

  • US Environmental Protection Agency (EPA). (2007).[1] Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.[1][2][3] EPA-821-R-08-002.[1][4] [1]

  • Chromatographia. (2011).[5] Optimization and validation of a confirmatory method for determination of ten sulfonamides in feeds by LC and UV-diode array detection.

  • Journal of Chromatography A. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry.

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC.

Sources

Technical Support Center: Optimizing Solubility & Assay Performance for 4-[(Methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Compatibility Paradox

4-[(Methylamino)sulfonyl]benzoic acid presents a classic medicinal chemistry challenge: it possesses a rigid aromatic core that favors crystallization (high lattice energy) and ionizable groups that dictate pH-dependent solubility.[1][2]

For researchers, the primary failure mode is "Dilution Shock" —where a clear DMSO stock solution precipitates immediately upon addition to aqueous assay buffers.[1] This occurs because the compound behaves as a weak acid (Benzoic acid moiety, pKa ~4.2).[1] In standard buffers (often pH 7.4), it should be soluble, but local concentration spikes during pipetting or acidic micro-environments can trigger rapid crystallization.[1]

This guide provides a self-validating workflow to maintain solubility without compromising assay biological integrity.

Troubleshooting Guide (Q&A Format)

Category A: Initial Dissolution & Stock Preparation[1]

Q1: My compound won't dissolve in water or PBS directly. Is my batch defective? Answer: Likely not. The free acid form of 4-[(Methylamino)sulfonyl]benzoic acid has poor intrinsic aqueous solubility due to strong intermolecular hydrogen bonding (sulfonamide-carboxylic acid interactions) and high crystal lattice energy (Melting Point >260°C).[1][2]

  • The Fix: Do not attempt to dissolve the solid directly in aqueous buffer.[1] Prepare a high-concentration stock (e.g., 10–100 mM) in 100% anhydrous DMSO (Dimethyl Sulfoxide).[1][2] DMSO disrupts the hydrogen bond network effectively.[1]

Q2: Can I use Ethanol instead of DMSO? Answer: Ethanol is a viable alternative but less effective.

  • Why? DMSO (Dipolar aprotic) is a better solvent for sulfonamides than Ethanol (Protic).[1][2] Ethanol also evaporates faster, leading to concentration drift in stored stock solutions.[1]

  • Recommendation: Use DMSO unless your specific biological target (e.g., certain GPCRs or ion channels) is known to be hypersensitive to DMSO even at <0.1%.[1]

Category B: Preventing Precipitation ("Dilution Shock")[1][2]

Q3: The compound precipitates when I add the DMSO stock to my assay media. Why? Answer: This is "Dilution Shock." When a droplet of DMSO stock hits the aqueous buffer, the local solvent environment shifts instantly from 100% organic to >99% aqueous.[1] If the local pH is below the compound's pKa (approx.[1] 4.2), the compound protonates into its neutral, insoluble form before it can disperse.[1]

  • The Fix: Use the "Step-Down Dilution" method (see Protocol Section). Never add 100% DMSO stock directly to the final well if avoiding precipitation is critical. Create an intermediate dilution (e.g., 10x) in a solvent/buffer mix first.[1]

Q4: Does pH really matter if I'm working at pH 7.4? Answer: Yes. While the bulk pH is 7.4, the "micro-pH" inside the stock droplet can be different.[1] Furthermore, if your assay uses acidic conditions (e.g., lysosomal assays at pH 5.0), you are dangerously close to the pKa.[1]

  • Rule of Thumb: Solubility increases logarithmically as pH moves above the pKa.[1] At pH 6.2 (pKa + 2), solubility is ~100x higher than at pH 4.[1]2. Ensure your assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Tris) to handle the addition of the acidic compound.[1]

Category C: Assay Interference

Q5: What is the maximum DMSO concentration my cells/enzymes can tolerate? Answer:

  • Enzymatic Assays: Generally tolerant up to 1-5% DMSO, but this must be validated per enzyme.[1]

  • Cell-Based Assays: Most mammalian cells tolerate 0.1% to 0.5% DMSO. Above 0.5%, you risk membrane permeabilization artifacts or cytotoxicity.[1]

  • The Strategy: If you need 100 µM compound but can only use 0.1% DMSO, your stock must be 100 mM.[1] If the compound crashes out at 100 mM in DMSO (rare, but possible), you are physically limited.[1]

Physicochemical & Solubility Data

PropertyValueImplication for Assays
Molecular Weight ~215.23 g/mol Small molecule, rapidly diffuses.[1][2]
pKa (Acidic) ~4.2 (Carboxylic Acid)Critical: Must keep assay pH > 5.5 for solubility.[1][2]
pKa (Basic/Weak Acid) ~10-11 (Sulfonamide NH)Irrelevant for physiological pH solubility.[1][2]
LogP ~0.7Moderately polar; membrane permeable but not highly lipophilic.[2]
Solubility (Water) Slight (at pH < 4)Do not use water for stock prep.[1][2]
Solubility (DMSO) High (>50 mM)Ideal stock solvent.[1][2]
Solubility (PBS pH 7.4) Good (as carboxylate anion)Soluble only after proper dilution from stock.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this for long-term storage (-20°C).

  • Weigh 21.5 mg of 4-[(Methylamino)sulfonyl]benzoic acid.

  • Add 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be crystal clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot into amber tubes to prevent freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution (To Prevent Crash-Out)

Use this immediately before the assay.[1]

Goal: Achieve 100 µM Final Assay Concentration (FAC) with 0.1% DMSO.

  • Start: 100 mM DMSO Stock.

  • Intermediate Dilution (100x):

    • Take 10 µL of 100 mM Stock.

    • Add to 990 µL of Assay Buffer (must be pH > 7.0).[1]

    • Note: Mix immediately and vigorously. Do not let the drop sit on the surface.[1]

    • Result: 1 mM Compound in 1% DMSO.

  • Final Dilution (10x):

    • Add 10 µL of the Intermediate Solution (1 mM) to 90 µL of Assay Buffer (in the well).

    • Result: 100 µM Compound in 0.1% DMSO.

Why this works: The intermediate step allows the compound to ionize (form the carboxylate salt) in a controlled environment where the DMSO % is still high enough to solubilize any transient neutral species.[1]

Decision Logic: Solubility Optimization Workflow

The following diagram illustrates the logical flow for troubleshooting precipitation issues with this compound.

SolubilityWorkflow Start Start: Compound Precipitates in Assay Buffer CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsDMSO Is Stock 100% DMSO? CheckSolvent->IsDMSO SwitchDMSO Action: Switch to Anhydrous DMSO IsDMSO->SwitchDMSO No CheckPH 2. Check Buffer pH IsDMSO->CheckPH Yes SwitchDMSO->CheckPH IsAcidic Is Assay pH < 5.0? CheckPH->IsAcidic AdjustPH Action: Increase pH > 6.0 or use Citrate Buffer IsAcidic->AdjustPH Yes CheckConc 3. Check Concentration IsAcidic->CheckConc No AdjustPH->CheckConc IsHighConc Is Final Conc > 500 µM? CheckConc->IsHighConc ReduceConc Action: Reduce Conc or Increase DMSO % IsHighConc->ReduceConc Yes StepDown 4. Apply Step-Down Dilution IsHighConc->StepDown No ReduceConc->StepDown Success Success: Clear Solution StepDown->Success

Caption: Figure 1: Troubleshooting logic flow for resolving precipitation of 4-[(Methylamino)sulfonyl]benzoic acid in aqueous assays.

References

  • Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid Product Information & pKa Data.[1][3] (Accessed 2026).[1][4]

  • PubChem. 4-(Methylsulfonamido)benzoic acid Compound Summary (CID 250653).[1][2] National Center for Biotechnology Information. [1][2]

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution.[1] PMC Guidelines.

  • ResearchGate. DMSO tolerance in cell-based assays: Best Practices.

  • ChemSrc. 4-Methylsulfonyl benzoic acid Physicochemical Properties. [1][2]

Sources

Technical Support Center: 4-[(Methylamino)sulfonyl]benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary

The synthesis of 4-[(methylamino)sulfonyl]benzoic acid typically proceeds via the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with methylamine . While conceptually simple, this reaction is a "battle of nucleophiles" where the amine competes with water, and the carboxylic acid moiety complicates stoichiometry.

This guide addresses the specific impurity profile generated when this balance fails. We focus on the three most common failure modes: Hydrolysis (Sulfonic Acid formation) , Salt Retention , and Over-Amidation .

Part 1: The Reaction Landscape (Pathway Analysis)

The following diagram illustrates the competitive pathways determining your product purity.

ReactionPathways SM 4-(Chlorosulfonyl)benzoic acid (Starting Material) Target TARGET PRODUCT 4-[(Methylamino)sulfonyl]benzoic acid SM->Target + MeNH2 (aq) Controlled Temp (<5°C) Impurity_A IMPURITY A (Hydrolysis) 4-Sulfobenzoic acid SM->Impurity_A + H2O (Slow addition / High Temp) Impurity_C IMPURITY C (Over-Reaction) N-Methyl-4-(methylsulfamoyl)benzamide SM->Impurity_C If SM contains COCl group (Impure SM) Impurity_B IMPURITY B (Salt) Methylammonium carboxylate salt Target->Impurity_B Insufficient Acidification (pH > 4)

Figure 1: Competitive reaction pathways. The green path represents the desired nucleophilic attack. Red and Yellow paths represent the most common yield-loss mechanisms.

Part 2: Troubleshooting Guide & FAQs
Issue 1: The "Disappearing Product" (Hydrolysis)

User Report: "I added aqueous methylamine to the sulfonyl chloride, but upon acidification, no precipitate formed. LCMS shows a peak with mass 202 (M+H)."

Diagnosis: You have synthesized 4-sulfobenzoic acid (Impurity A). The sulfonyl chloride moiety is highly moisture-sensitive. If the rate of hydrolysis by water exceeds the rate of aminolysis by methylamine, the sulfonyl chloride converts to the sulfonic acid, which is extremely water-soluble and will not precipitate upon acidification.

  • Mechanism:

    
    
    
  • Root Cause:

    • Temperature too high: Hydrolysis kinetics accelerate significantly above 10°C.

    • Slow addition of amine: Adding amine to the chloride allows water (solvent) to attack before the amine concentration is high enough.

    • Old Starting Material: 4-(chlorosulfonyl)benzoic acid degrades to the sulfonic acid upon storage in humid air.

Protocol Fix:

  • Reverse Addition: Dissolve the amine (excess) in water and cool to 0°C. Add the solid sulfonyl chloride to the amine solution in small portions. This ensures the electrophile always encounters a high concentration of the desired nucleophile (amine) rather than just water.

  • Solvent Switch: If hydrolysis persists, switch to a biphasic system (DCM/Water) or an anhydrous solvent (THF) with excess amine, though the carboxylic acid solubility may require a base (e.g., TEA).

Issue 2: The "Ghost Methyl" (Salt Formation)

User Report: "My NMR shows the correct aromatic region, but the methyl integration is too high (e.g., 6H instead of 3H) or I see a second methyl peak."

Diagnosis: You have isolated the Methylammonium salt (Impurity B). The carboxylic acid on the ring forms a salt with the excess methylamine used in the reaction. If the final workup pH is not low enough, the amine counter-ion remains.

  • Mechanism:

    
    
    
  • Root Cause: Insufficient acidification during workup. The pKa of benzoic acid derivatives is ~4. To fully protonate it and break the salt, you must drop the pH significantly below the pKa.

Protocol Fix:

  • Target pH: Acidify the reaction mixture to pH 1–2 using 6N HCl.

  • Verification: Do not rely on "cloudiness." Use pH paper. The precipitate should be filtered and washed copiously with dilute HCl (0.1 N) to displace any residual intercalated amine.

Issue 3: The "Double Amide" (Over-Reaction)

User Report: "I see a side product with M+H = 229. It looks like the carboxylic acid also reacted."

Diagnosis: Formation of


-methyl-4-[(methylamino)sulfonyl]benzamide  (Impurity C).
This is rare if starting from pure 4-(chlorosulfonyl)benzoic acid because the carboxylic acid is not electrophilic enough to react with methylamine in water. However, if your starting material was prepared via thionyl chloride (

) and not quenched properly, it may contain 4-(chlorosulfonyl)benzoyl chloride (the bis-acid chloride).
  • Mechanism: Both the

    
     and 
    
    
    
    groups react with methylamine.
  • Root Cause: Impure starting material containing the acid chloride.

Protocol Fix:

  • Hydrolysis Step: Before adding the amine, stir the starting material in cold water for 10 minutes. The

    
     group hydrolyzes much faster than the 
    
    
    
    group, converting the impurity back to the desired carboxylic acid precursor before the amine is introduced.
Part 3: Impurity Profile Summary
ImpurityStructure / IdentityOriginAnalytical SignatureRemoval Strategy
A 4-Sulfobenzoic acid Hydrolysis of

LCMS: 202 Da (M+H). Highly soluble in water.Remains in filtrate during acidic workup.
B Methylammonium salt Incomplete workupNMR: Extra methyl peak or integration >3H.Re-suspend solid in 1N HCl, stir 30 min, filter.
C Diamide Derivative Impure Starting Material (Bis-chloride)LCMS: 229 Da (M+H). Insoluble in base.Wash product with dilute NaOH (Product dissolves, Diamide filters off).
D Bis(4-carboxyphenyl)sulfone Carryover from chlorosulfonationLCMS: 306 Da. Very insoluble.Hot filtration of the alkaline reaction mixture before acidification.
Part 4: Validated Experimental Workflow

The following protocol minimizes side reactions by controlling stoichiometry and temperature [1].

  • Preparation: Charge a flask with Methylamine (40% aq. solution, 3.5 equivalents). Note: You need 1 eq for the sulfonamide, 1 eq to neutralize the COOH, 1 eq to neutralize the HCl byproduct, and 0.5 eq excess.

  • Cooling: Cool the amine solution to 0–5°C (Ice/Salt bath).

  • Addition: Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 30 minutes. Maintain internal temp <10°C.

    • Why? This prevents thermal hydrolysis (Impurity A).

  • Reaction: Remove ice bath and stir at RT for 2 hours.

    • Checkpoint: The solution should be clear. If solids remain, it may be the Sulfone impurity (D). Filter it off now while the solution is basic.

  • Workup: Cool to 0°C. Acidify slowly with 6N HCl to pH 1 .

    • Why pH 1? To ensure the carboxylate is protonated and the methylamine salt (Impurity B) is broken.

  • Isolation: Filter the white precipitate. Wash with cold water (2x) and 0.1N HCl (1x). Dry in a vacuum oven at 50°C.

References
  • National Center for Biotechnology Information. (2025).[1][2][3][4][5] PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(Toluene-4-sulfonylamino)-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Introduction: The Schotten-Baumann Reaction in Focus

The synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid is a classic example of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[1][2][3][4] In this specific case, 4-aminobenzoic acid is reacted with p-toluenesulfonyl chloride. The reaction is typically performed in the presence of a base, and controlling the pH is paramount for achieving high yields and purity.[1][5]

This guide will delve into the nuances of pH optimization, common pitfalls, and their solutions, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid?

A1: The optimal pH for this reaction is in the alkaline range, typically between 8 and 11. Maintaining a basic environment is crucial for several reasons. Firstly, it ensures that the amino group of 4-aminobenzoic acid is deprotonated and thus sufficiently nucleophilic to attack the electrophilic sulfur atom of the p-toluenesulfonyl chloride. Secondly, the base neutralizes the hydrochloric acid (HCl) generated as a byproduct of the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[2]

Q2: I am observing low yields of my desired product. What could be the cause?

A2: Low yields can stem from several factors, with improper pH control being a primary suspect. If the pH is too low (acidic), the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. Conversely, if the pH is excessively high (strongly alkaline), the p-toluenesulfonyl chloride can undergo hydrolysis to p-toluenesulfonic acid, consuming your reagent and reducing the yield.[6][7] Other potential causes include impure reagents, inadequate mixing in a biphasic system, and incorrect reaction temperature.

Q3: My final product is contaminated with unreacted 4-aminobenzoic acid. How can I improve the conversion?

A3: The presence of unreacted starting material often points to insufficient acylation. This can be due to a pH that is not sufficiently basic to maintain the nucleophilicity of the amine. Gradually adding a slight excess of the base and ensuring efficient stirring can help drive the reaction forward. Additionally, using a slight molar excess (1.1-1.2 equivalents) of p-toluenesulfonyl chloride can help ensure complete consumption of the 4-aminobenzoic acid.

Q4: I have noticed the formation of a significant amount of p-toluenesulfonic acid as a byproduct. What is causing this?

A4: The formation of p-toluenesulfonic acid is a clear indication of the hydrolysis of p-toluenesulfonyl chloride. This side reaction is favored at very high pH values and in the presence of excess water. To mitigate this, avoid overly concentrated basic solutions and maintain the pH within the optimal 8-11 range. Performing the reaction at a lower temperature (0-5 °C) can also help to slow down the rate of hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation pH is too low (acidic or neutral).Ensure the reaction medium is basic (pH 8-11) by using an appropriate amount of base (e.g., NaOH, K₂CO₃). Monitor the pH throughout the reaction.
Impure or hydrolyzed p-toluenesulfonyl chloride.Use fresh or purified p-toluenesulfonyl chloride. Store it in a desiccator to prevent hydrolysis.[6][7]
Low yield with significant p-toluenesulfonic acid byproduct pH is too high (strongly alkaline).Maintain the pH in the optimal 8-11 range. Avoid using highly concentrated base solutions.
Reaction temperature is too high.Conduct the reaction at a lower temperature (e.g., 0-5 °C) to minimize the hydrolysis of the sulfonyl chloride.
Product is difficult to purify from starting material Incomplete reaction.Use a slight excess of p-toluenesulfonyl chloride. Ensure efficient mixing and maintain the optimal pH.
Oily or sticky product instead of a crystalline solid Presence of impurities.Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to remove impurities.

Experimental Protocol: pH Optimization Study

This protocol outlines a systematic approach to determine the optimal pH for the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • p-Toluenesulfonyl chloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or Diethyl ether

  • Hydrochloric acid (HCl)

  • Distilled water

  • pH meter or pH paper

Procedure:

  • Setup: In a series of round-bottom flasks, dissolve 1.0 equivalent of 4-aminobenzoic acid in a suitable volume of water containing a magnetic stir bar.

  • pH Adjustment: To each flask, add a different amount of base (e.g., 1.0, 1.5, 2.0, 2.5, and 3.0 equivalents of NaOH) to achieve a range of initial pH values (e.g., 8, 9, 10, 11, and 12). Record the initial pH of each solution.

  • Reagent Addition: Cool the flasks to 0-5 °C in an ice bath. In a separate container, dissolve 1.1 equivalents of p-toluenesulfonyl chloride in a minimal amount of an organic solvent like DCM. Add the p-toluenesulfonyl chloride solution dropwise to each of the cooled aqueous solutions with vigorous stirring.

  • Reaction Monitoring: Allow the reactions to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the pH of each reaction mixture periodically and add more base if necessary to maintain the target pH.

  • Work-up: After the reaction is complete (as determined by TLC), acidify each reaction mixture to a pH of ~2 with dilute HCl to precipitate the product.

  • Isolation and Analysis: Filter the precipitate, wash with cold water, and dry under vacuum. Determine the yield and purity (e.g., by melting point or NMR) for each reaction condition.

Data Summary:

Reaction pH Yield (%) Purity (Melting Point °C) Observations
8
9
10
11
12

Reaction Mechanism and Workflow Visualization

The following diagrams illustrate the reaction mechanism and the experimental workflow for pH optimization.

ReactionMechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-Aminobenzoic_Acid 4-Aminobenzoic Acid (Nucleophile) Nucleophilic_Attack Nucleophilic Attack 4-Aminobenzoic_Acid->Nucleophilic_Attack Attacks p-Toluenesulfonyl_Chloride p-Toluenesulfonyl Chloride (Electrophile) p-Toluenesulfonyl_Chloride->Nucleophilic_Attack Base Base (e.g., NaOH) pH 8-11 HCl HCl (Byproduct) Base->HCl Neutralizes Product 4-(toluene-4-sulfonylamino)- benzoic acid Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Tetrahedral_Intermediate->Product Eliminates Cl⁻

Caption: Reaction mechanism for the synthesis.

pHOptimizationWorkflow A 1. Prepare solutions of 4-aminobenzoic acid in water B 2. Adjust pH of each solution to target values (8, 9, 10, 11, 12) using a base A->B C 3. Cool solutions to 0-5 °C B->C D 4. Add p-toluenesulfonyl chloride solution dropwise with stirring C->D E 5. Monitor and maintain pH during the reaction D->E F 6. Acidify to pH ~2 with HCl to precipitate the product E->F G 7. Isolate product by filtration F->G H 8. Analyze yield and purity G->H I 9. Determine optimal pH H->I

Caption: Workflow for pH optimization experiment.

Conclusion

Optimizing the pH is a critical parameter in the synthesis of 4-(toluene-4-sulfonylamino)-benzoic acid. By maintaining a pH between 8 and 11, researchers can maximize the nucleophilicity of the starting amine while minimizing the hydrolytic degradation of the p-toluenesulfonyl chloride. This technical guide provides the foundational knowledge and practical troubleshooting strategies to consistently achieve high yields and purity in this important transformation.

References

  • Vertex AI Search. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Retrieved from [Link]

  • Vertex AI Search. (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Effects of pH on the accumulation of sulfonamides by fish - PubMed. Retrieved from [Link]

  • Vertex AI Search. (2022, October 13). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - ResearchGate. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Retrieved from [Link]

  • Vertex AI Search. (2015, August 6). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Schotten-Baumann Reaction - Organic Chemistry Portal. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Schotten–Baumann reaction - Wikipedia. Retrieved from [Link]

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  • Vertex AI Search. (2012, April 15). Synthesis of new sulfonamides as lipoxygenase inhibitors - PubMed. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA) - Arkivoc. Retrieved from [Link]

  • Vertex AI Search. (2023, December 16). What are the reaction conditions for synthesizing Tosyl Chloride? - Blog. Retrieved from [Link]

  • Vertex AI Search. (n.d.). p. 943 - Organic Syntheses Procedure. Retrieved from [Link]

  • Vertex AI Search. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]

  • Vertex AI Search. (2014, October 23). Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11. Retrieved from [Link]

  • Vertex AI Search. (2015, June 7). Tosylation problem. Any thoughts? : r/chemistry - Reddit. Retrieved from [Link]

  • Vertex AI Search. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES - Organic Syntheses Procedure. Retrieved from [Link]

  • Vertex AI Search. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Retrieved from [Link]

  • Vertex AI Search. (2015, March 10). Tosylates And Mesylates - Master Organic Chemistry. Retrieved from [Link]

  • Vertex AI Search. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. Retrieved from [Link]

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  • Vertex AI Search. (2023, November 3). Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid - ResearchGate. Retrieved from [Link]

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Technical Support Center: Characterization of Sulfamoylbenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of sulfamoylbenzoic acids. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. Sulfamoylbenzoic acids are key intermediates and active pharmaceutical ingredients (APIs), and their proper characterization is critical for ensuring purity, stability, and efficacy.

This document moves beyond standard protocols to address the common, yet often undocumented, pitfalls encountered during analysis. Here, we provide troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience.

Table of Contents

  • Chromatographic Analysis (HPLC/UPLC)

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Physicochemical and Solid-State Characterization

  • Reference List

Chromatographic Analysis (HPLC/UPLC): Achieving Robust Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of sulfamoylbenzoic acids.[1] However, their acidic nature and potential for strong interactions with stationary phases can lead to significant challenges.

Frequently Asked Questions & Troubleshooting

Question 1: Why am I observing severe peak tailing or fronting for my sulfamoylbenzoic acid analyte?

Answer: This is the most common issue and is almost always related to secondary ionic interactions between the analyte and the stationary phase, or improper mobile phase pH.

  • The Causality: Sulfamoylbenzoic acids possess at least two acidic protons: one on the carboxylic acid group (pKa ~3-4) and one on the sulfamoyl group (pKa ~9-10). At intermediate pH values, the molecule can exist in multiple ionic states. If the mobile phase pH is too close to the analyte's pKa, the compound will exist as a mixture of ionized and non-ionized forms during its transit through the column, leading to poor peak shape.[2] Furthermore, residual, un-endcapped silanol groups on silica-based C18 columns are deprotonated and negatively charged above pH 4-5, creating a strong electrostatic attraction with any positively charged analyte species or creating repulsive forces that lead to peak distortion.[3][4]

  • Troubleshooting Protocol:

    • pH Adjustment is Critical: The primary solution is to control the ionization state of your analyte. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the carboxylic acid. A pH of 2.5-3.0 is often a good starting point.[4][5] This ensures the carboxylic acid is fully protonated and behaves more like a neutral, well-retained molecule.

    • Buffer Selection: Ensure your mobile phase is adequately buffered to maintain the set pH, especially when injecting samples that may have a different pH. Phosphate or formate buffers are common choices.

    • Evaluate Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[6] Injecting a sample dissolved in a strong, non-buffered organic solvent (like pure DMSO or DMF) can cause a temporary pH shift at the column inlet, leading to split or misshapen peaks.

    • Column Health: If tailing persists for all peaks, it may indicate a column void or a blocked inlet frit.[3][7] Try backflushing the column or replacing the inlet frit. If the issue is specific to your acidic analyte, the column's stationary phase may be degrading, exposing more silanol groups.

Question 2: My retention times are drifting between injections. What is the likely cause?

Answer: Unstable retention times for ionic compounds like sulfamoylbenzoic acids often point to an unstable mobile phase pH or inadequate column equilibration.

  • The Causality: A small drift in mobile phase pH can significantly alter the ionization state of the analyte, thereby changing its hydrophobicity and retention time. This can happen if buffers are improperly prepared, degrade over time (especially phosphate buffers at low concentrations), or if CO₂ from the air dissolves into an unbuffered or weakly buffered mobile phase.

  • Troubleshooting Workflow:

    G start Retention Time Drifting? check_ph Is mobile phase freshly prepared and adequately buffered? start->check_ph check_equilibration Is the column fully equilibrated between runs? check_ph->check_equilibration Yes solution_ph Remake mobile phase. Ensure buffer concentration is sufficient (e.g., 10-25 mM). check_ph->solution_ph No check_temp Is column temperature stable? check_equilibration->check_temp Yes solution_equilibration Increase equilibration time. Monitor baseline stability. check_equilibration->solution_equilibration No check_system Any leaks or pump issues? check_temp->check_system Yes solution_temp Use a column oven for consistent temperature control. check_temp->solution_temp No solution_system Perform system checks for leaks and pump pressure fluctuations. check_system->solution_system No

    Caption: Troubleshooting workflow for retention time instability.

Question 3: I suspect I have co-eluting impurities. How can I improve resolution?

Answer: Co-elution is common, especially with isomeric impurities generated during synthesis.[8] Modifying the separation selectivity is key.

  • The Causality: Isomers or closely related structures may have very similar polarities, making them difficult to separate on a standard C18 column. Selectivity can be influenced by changing the stationary phase, organic modifier, or mobile phase additives.

  • Strategies for Improving Resolution:

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a combination of the two. Methanol has different hydrogen bonding characteristics and can alter the elution order.

    • Use a Phenyl-Hexyl or Biphenyl Column: These stationary phases offer π-π interactions, which can provide unique selectivity for aromatic compounds like sulfamoylbenzoic acids, helping to resolve isomers that are inseparable on C18.

    • Adjust Mobile Phase Additives: Switching from formic acid to trifluoroacetic acid (TFA) can sometimes improve peak shape and change selectivity, although TFA can cause ion suppression in MS detection.

    • Gradient Optimization: Decrease the slope of your gradient (i.e., make it longer and shallower). This gives more time for closely eluting peaks to separate.

ParameterRecommendation for Improved ResolutionRationale
Stationary Phase Phenyl-Hexyl, Biphenyl, or PFP (Pentafluorophenyl)Introduces alternative separation mechanisms (π-π, dipole-dipole) beyond simple hydrophobicity.
Organic Modifier Switch from Acetonitrile to Methanol (or vice-versa)Alters selectivity due to different solvent-analyte interactions.
pH Re-evaluate; move further from pKaCan slightly alter selectivity between isomers with different pKa values.
Gradient Slope Decrease %B/min (make shallower)Increases the separation window for closely eluting compounds.

Mass Spectrometry (MS): Interpreting Fragmentation Patterns

Mass spectrometry is essential for confirming molecular weight and elucidating the structure of sulfamoylbenzoic acids and their impurities.

Frequently Asked Questions & Troubleshooting

Question 1: What are the characteristic fragmentation patterns for sulfamoylbenzoic acids in ESI-MS/MS?

Answer: The most diagnostic fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂).

  • The Causality (Positive Ion Mode): Upon collision-induced dissociation (CID), protonated aromatic sulfonamides frequently undergo a rearrangement that results in the elimination of a neutral SO₂ molecule (a loss of 64 Da).[1][9][10] This pathway is often promoted by electron-withdrawing groups on the aromatic ring.[9]

  • Common Fragmentations:

    • [M+H]⁺ → [M+H - H₂O]⁺: Loss of water from the carboxylic acid group.

    • [M+H]⁺ → [M+H - 45]⁺: Loss of the entire COOH group.

    • [M+H]⁺ → [M+H - SO₂]⁺ (Loss of 64 Da): This is a highly characteristic rearrangement for aromatic sulfonamides.[1][9][10]

    • [M-H]⁻ → [M-H - CO₂]⁻ (Loss of 44 Da): Decarboxylation is a very common pathway in negative ion mode.

    G cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode Parent_pos [M+H]⁺ Loss_H2O [M+H - H₂O]⁺ Parent_pos->Loss_H2O Loss_SO2 [M+H - SO₂]⁺ (Loss of 64 Da) Characteristic Parent_pos->Loss_SO2 Loss_COOH [M+H - COOH]⁺ (Loss of 45 Da) Parent_pos->Loss_COOH Parent_neg [M-H]⁻ Loss_CO2 [M-H - CO₂]⁻ (Loss of 44 Da) Parent_neg->Loss_CO2

    Caption: Common MS fragmentation pathways for sulfamoylbenzoic acids.

Question 2: I am not seeing the expected molecular ion. What could be the problem?

Answer: This could be due to in-source fragmentation, poor ionization efficiency, or the formation of unexpected adducts.

  • The Causality: Sulfamoylbenzoic acids can be thermally labile. High source temperatures or aggressive ionization conditions can cause the molecule to fragment before it is even analyzed by the mass spectrometer. Alternatively, the mobile phase composition may not be optimal for generating the desired protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species.

  • Troubleshooting Steps:

    • Optimize Source Conditions: Reduce the source temperature and capillary voltage to minimize in-source fragmentation.

    • Check Mobile Phase: Ensure the mobile phase contains a suitable modifier to promote ionization. For positive mode, 0.1% formic acid is standard. For negative mode, a small amount of ammonia or operating at a slightly higher pH can improve deprotonation.

    • Look for Adducts: In positive mode, look for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common if there is any salt contamination. In negative mode, look for formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) adducts if those modifiers are present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Navigating Complex Spectra

NMR is indispensable for unambiguous structure confirmation. However, the spectra of sulfamoylbenzoic acids can be tricky to interpret due to labile protons and complex aromatic splitting patterns.

Frequently Asked Questions & Troubleshooting

Question 1: The integrals for my COOH and SO₂NH₂ protons are low or absent. Why?

Answer: This is a classic issue caused by chemical exchange with residual water in the NMR solvent.

  • The Causality: The acidic protons on the carboxyl and sulfamoyl groups are "labile," meaning they can rapidly exchange with deuterium from the NMR solvent (e.g., DMSO-d₆, CDCl₃). This exchange process can lead to signal broadening or complete disappearance of the proton signal, making integration unreliable. The -SO₂NH- proton typically appears as a singlet between 8.78 and 10.15 ppm.[11]

  • Solutions:

    • Use Dry Solvent: Use freshly opened, anhydrous NMR solvent to minimize the amount of residual water.

    • D₂O Exchange: To confirm the identity of these peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable COOH and NH₂ peaks will disappear, confirming their assignment.

    • Low-Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the exchange rate enough to observe and integrate the peaks more accurately.

Question 2: How can I confidently assign the protons in the substituted aromatic ring?

Answer: Assignment requires a combination of analyzing chemical shifts, coupling constants (J-values), and using 2D NMR techniques.

  • The Causality: The sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups are both electron-withdrawing and will deshield (shift downfield) the protons ortho and para to them.[12] The final chemical shift of each aromatic proton is a composite effect of all substituents on the ring.

  • Step-by-Step Assignment Protocol:

    • Predict Chemical Shifts: Start by predicting the expected shifts. Protons ortho to the strongly withdrawing sulfamoyl group will typically be the most downfield.

    • Analyze Coupling Constants: Use the J-values to determine the relationship between protons.

      • ortho-coupling (³JHH): ~7-9 Hz

      • meta-coupling (⁴JHH): ~2-3 Hz

      • para-coupling (⁵JHH): ~0-1 Hz

    • Utilize 2D NMR: If the 1D spectrum is too crowded or ambiguous, run a COSY (Correlation Spectroscopy) experiment to identify which protons are coupled to each other. A NOESY or ROESY can help identify protons that are close in space, which is particularly useful for confirming assignments of ortho substituents.

Proton RelationshipTypical Coupling Constant (JHH)Appearance in 1D NMR
ortho7-9 HzDoublet (or part of a multiplet)
meta2-3 HzDoublet of doublets (if also ortho-coupled), or narrow triplet
para0-1 HzOften not resolved, may appear as slight peak broadening

Physicochemical and Solid-State Characterization

The solid-state properties of a sulfamoylbenzoic acid can significantly impact its handling, formulation, and bioavailability.

Frequently Asked Questions & Troubleshooting

Question 1: I am struggling to obtain a crystalline solid; my compound keeps "oiling out." What should I do?

Answer: "Oiling out" is a common problem in crystallization, occurring when a compound separates from solution as a liquid rather than a solid.[13]

  • The Causality: This typically happens when a supersaturated solution is cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute-solvent eutectic mixture. Impurities can also suppress crystallization and promote oiling.

  • Troubleshooting Crystallization:

    G cluster_induce Inducement Methods cluster_methods Alternative Methods start Compound 'Oiling Out'? step1 Re-heat to dissolve oil. Add slightly more hot solvent. start->step1 step2 Cool solution SLOWLY to room temperature. Do not disturb. step1->step2 step3 Induce Crystallization step2->step3 induce1 Scratch inner wall of flask with a glass rod. step3->induce1 induce2 Add a seed crystal. step3->induce2 step4 Still Oiling Out? step5 Change Crystallization Method step4->step5 Yes method1 Solvent/Anti-solvent System: Dissolve in a 'good' solvent, then slowly add a 'poor' solvent. step5->method1 method2 Slow Evaporation: Loosely cover and allow solvent to evaporate over days. step5->method2 induce2->step4

    Caption: Workflow for troubleshooting crystallization when a compound oils out.

Question 2: I've noticed batch-to-batch variability in the solid form of my compound (e.g., different melting points, XRD patterns). What is happening?

Answer: You are likely observing polymorphism, a phenomenon where a single compound can exist in multiple different crystal forms. Polymorphism is well-documented for sulfonamides.[14][15][16]

  • The Causality: Different polymorphs arise from different arrangements of the molecules in the crystal lattice.[14] These arrangements are stabilized by intermolecular interactions, particularly the strong hydrogen bonds formed by the sulfonamide and carboxylic acid groups.[14][17] The specific polymorph obtained can be highly sensitive to crystallization conditions.

  • Strategies for Controlling Polymorphism:

    • Strictly Standardize Conditions: The most critical step is to rigorously control all crystallization parameters: solvent system, concentration, cooling rate, agitation speed, and temperature.[13]

    • Seeding: Introduce a small amount of a crystal of the desired polymorph into the supersaturated solution. This will act as a template, directing the crystallization to produce that specific form.[13]

    • Solvent Screening: The choice of solvent can have a profound impact on which polymorph is favored.[13] Experiment with a range of solvents with different polarities and hydrogen-bonding capabilities (e.g., ethanol, isopropanol, ethyl acetate, acetone, water mixtures).

References

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  • MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • NIH. (2021). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • ResearchGate. (2016). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • MDPI. (2023). 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link]

  • Moravek. Exploring the Role of pH in HPLC Separation. [Link]

  • ChemistryViews. (2018). Substituent Effects on Benzene Rings. [Link]

  • Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]

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Technical Guide: Interpreting the Mass Spectrometry Fragmentation of 4-[(Methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide provides an in-depth analysis of the mass spectrometric behavior of 4-[(Methylamino)sulfonyl]benzoic acid, a molecule combining the structural features of both an arylsulfonamide and a benzoic acid. Understanding its fragmentation is crucial for accurate identification and structural elucidation in complex matrices. This document is designed for researchers, scientists, and drug development professionals who encounter this or structurally similar molecules in their analytical workflows.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular ion peak for 4-[(Methylamino)sulfonyl]benzoic acid?

A1: Understanding the Precursor Ion

Before interpreting fragmentation, it's essential to correctly identify the precursor ion. 4-[(Methylamino)sulfonyl]benzoic acid has a molecular formula of C₈H₉NO₄S and a monoisotopic mass of approximately 215.0252 Da.[1]

  • In Positive Ion Mode (ESI+): You should look for the protonated molecule, [M+H]⁺ , at an m/z of 216.0330 .

  • In Negative Ion Mode (ESI-): The deprotonated molecule, [M-H]⁻ , will be observed at an m/z of 214.0174 .

The presence and intensity of this molecular ion are highly dependent on the ionization source conditions. If the molecular ion is weak or absent, it may indicate in-source fragmentation, where the molecule breaks apart before mass analysis. Consider reducing the source temperature or fragmentor voltage to minimize this effect.

Q2: What are the primary fragmentation pathways I should expect in positive ion mode (ESI+)?

A2: Deducing Structure from Positive Mode Fragments

In positive ion mode, fragmentation is typically initiated by protonation, often on the nitrogen or one of the oxygen atoms. The resulting cleavages are driven by the formation of stable ions and neutral molecules. For this compound, fragmentation can be categorized by which part of the molecule is involved.

Pathway A: Fragmentation involving the Sulfonamide Moiety

The arylsulfonamide group is prone to a characteristic rearrangement.

  • Loss of Sulfur Dioxide (SO₂): A key fragmentation pathway for many arylsulfonamides is the neutral loss of SO₂ (64 Da).[2][3] This occurs through a rearrangement where the methylamino group migrates to the aromatic ring, displacing the SO₂ group. This is often a prominent fragmentation event.[2][3]

  • Cleavage of the S-N Bond: Scission of the bond between the sulfur and the methylamino nitrogen can lead to fragments corresponding to the benzenesulfonyl portion of the molecule.

  • Cleavage of the Aryl-S Bond: Breaking the bond between the aromatic ring and the sulfur atom is another possibility, generating ions related to the sulfonylamino portion.

Pathway B: Fragmentation involving the Carboxylic Acid Moiety

The benzoic acid portion of the molecule follows well-established fragmentation patterns.

  • Loss of Water (H₂O): The protonated carboxylic acid can easily lose a neutral water molecule (18 Da), leading to the formation of a stable acylium ion.[4]

  • Loss of Carbon Monoxide (CO): Following the initial loss of water, the resulting acylium ion can subsequently lose carbon monoxide (28 Da).[5]

  • Loss of the Carboxyl Group (•COOH): A radical loss of the entire carboxyl group (45 Da) can also occur.[4][6]

These pathways are not mutually exclusive and can occur in sequence, leading to a rich MS/MS spectrum.

Data Summary: Expected Fragments in Positive Ion Mode

Precursor Ion (m/z)Neutral LossMass Loss (Da)Proposed Fragment Ion (m/z)Description
216.0330 ([M+H]⁺)H₂O18.01198.0229Formation of an acylium ion.
216.0330 ([M+H]⁺)SO₂63.96152.0711Rearrangement and loss of sulfur dioxide. Fragment corresponds to protonated 4-(methylamino)benzoic acid.
216.0330 ([M+H]⁺)•CH₃SO₂79.00137.0344Cleavage of the N-S bond.
198.0229CO27.99170.0270Subsequent loss from the acylium ion.
152.0711CO27.99124.0758Loss of carbon monoxide from the rearranged ion.

Visualization of Positive Mode Fragmentation

G cluster_0 Carboxylic Acid Pathway cluster_1 Sulfonamide Pathway M [M+H]⁺ m/z 216.03 F1 [M+H - H₂O]⁺ m/z 198.02 M->F1 - H₂O F3 [M+H - SO₂]⁺ m/z 152.07 M->F3 - SO₂ (rearrangement) F2 [M+H - H₂O - CO]⁺ m/z 170.03 F1->F2 - CO F4 [M+H - SO₂ - CO]⁺ m/z 124.08 F3->F4 - CO

Caption: Key fragmentation pathways in positive ion mode.

Q3: What are the characteristic fragments in negative ion mode (ESI-)?

A3: Leveraging Negative Mode for Confirmation

Negative ion mode provides complementary information. Deprotonation occurs at the most acidic site, which is the carboxylic acid proton.

  • Decarboxylation (Loss of CO₂): The most characteristic fragmentation of deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44 Da).[7] This is often the base peak in the MS/MS spectrum and is a highly reliable diagnostic fragment for this class of compounds.

  • Other Cleavages: While less common, fragmentation around the sulfonamide N-H bond (which is also acidic) or other bond scissions can occur, but decarboxylation is typically dominant.

Data Summary: Expected Fragments in Negative Ion Mode

Precursor Ion (m/z)Neutral LossMass Loss (Da)Proposed Fragment Ion (m/z)Description
214.0174 ([M-H]⁻)CO₂44.00170.0174Dominant fragmentation via decarboxylation.

Visualization of Negative Mode Fragmentation

G M_neg [M-H]⁻ m/z 214.02 F_neg [M-H - CO₂]⁻ m/z 170.02 M_neg->F_neg - CO₂

Caption: Primary fragmentation pathway in negative ion mode.

Q4: My spectrum shows a prominent peak at m/z 151 or 152. What could this be?

A4: Troubleshooting Unexpected Peaks

A peak at m/z 152 in positive mode or m/z 150 in negative mode is highly significant.

  • Positive Mode ([M+H]⁺ at m/z 152): This corresponds to the protonated molecule after the loss of SO₂ (216 - 64 = 152). The structure of this fragment is protonated 4-(methylamino)benzoic acid.[2][8][9] Its high intensity suggests that the SO₂ loss is a very favorable pathway.

  • Sample Impurity: This peak could also represent an impurity of 4-(methylamino)benzoic acid in your sample.[10][11] Always consider the purity of your standard.

  • In-Source Fragmentation: If you are not performing MS/MS and see this peak, it indicates significant in-source fragmentation. As mentioned in A1, reducing source energy may be necessary to preserve the parent ion.

Q5: I am not seeing the expected molecular ion. What should I check?

A5: Troubleshooting Guide for Missing Precursor Ions

The absence of the [M+H]⁺ or [M-H]⁻ can be frustrating. Here is a checklist to troubleshoot the issue:

  • Verify Mass Range: Ensure your instrument's scan range is set correctly to include m/z 216 (positive) or 214 (negative).

  • Check Sample Concentration: The sample may be too dilute. Prepare a fresh, more concentrated sample.

  • Optimize Ionization Source Parameters:

    • Spray Voltage: Ensure it is stable and appropriate for your solvent flow rate.

    • Gas Flows: Nebulizer and drying gas flows are critical for proper desolvation.

    • Source Temperature: As noted, high temperatures can cause thermal degradation or in-source fragmentation. Try reducing the temperature.

  • Confirm Mobile Phase Compatibility: Ensure your mobile phase pH is suitable for the desired ionization mode. For ESI+, an acidic modifier like formic acid is helpful. For ESI-, a basic modifier like ammonium hydroxide or a neutral pH may be more effective.

  • Assess Sample Stability: The compound may be degrading in the solvent or on the column. Analyze the sample promptly after preparation.

  • Perform an Infusion Analysis: To decouple chromatographic issues from ionization problems, directly infuse the sample into the mass spectrometer. This helps in optimizing MS parameters in a controlled manner.

Experimental Protocols
Standard Protocol for LC-MS/MS Analysis

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

1. Sample Preparation

  • Prepare a stock solution of 4-[(Methylamino)sulfonyl]benzoic acid at 1 mg/mL in methanol.
  • Serially dilute the stock solution with your initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
  • Scan Mode: Full Scan (MS1) from m/z 100-300 to find the precursor. Then, use Targeted MS/MS (or Product Ion Scan) of the precursor ions (m/z 216.0 for positive, m/z 214.0 for negative).
  • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy for generating key fragments.
  • Key Parameters:
  • Drying Gas Temperature: 325°C
  • Drying Gas Flow: 8 L/min
  • Nebulizer Pressure: 40 psi
  • Capillary Voltage: 4000 V

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1. Prepare Stock (1 mg/mL in MeOH) Working 2. Dilute to 1-10 µg/mL Stock->Working Inject 3. Inject Sample onto C18 Column Working->Inject Ionize 4. ESI Source (+/- Mode) Inject->Ionize Select 5. Isolate Precursor (m/z 216 or 214) Ionize->Select Fragment 6. CID Fragmentation Select->Fragment Detect 7. Detect Fragments Fragment->Detect Interpret 8. Analyze Spectrum (Compare to Guide) Detect->Interpret

Caption: General workflow for LC-MS/MS analysis.

References
  • Cai, J., & Li, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(9), 1215–1224. [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from Wikipedia. [Link]

  • Li, A., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(21), e8896. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • PubChem. (n.d.). 4-(Methylsulfonamido)benzoic acid. Retrieved from PubChem. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved from the NIST WebBook. [Link]

  • Wiley Online Library. (n.d.). Structure Determination of Organic Compounds. Retrieved from Wiley Online Library. [Link]

  • NIST. (n.d.). Benzoic acid, 4-(methylamino)- Other data available. Retrieved from the NIST WebBook. [Link]

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Addressing poor reproducibility in biological assays with 4-[(Methylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(Methylamino)sulfonyl]benzoic acid

Introduction: Navigating the Reproducibility Challenge with 4-[(Methylamino)sulfonyl]benzoic acid

Welcome to the technical support center for 4-[(Methylamino)sulfonyl]benzoic acid (CAS No. 7151-76-0 / 10252-63-8). This molecule, also known as 4-(Methylsulfonamido)benzoic acid, is a valuable tool in various biological research and drug discovery contexts.[1][2] Its structure, featuring both a carboxylic acid and a sulfonamide group, lends it interesting chemical properties that can also present challenges in experimental settings.

Poor reproducibility is a significant hurdle in scientific research, leading to wasted resources and a lack of confidence in results.[3] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot reproducibility issues encountered when working with this specific compound. As your virtual application scientist, I will provide field-proven insights and detailed protocols to ensure your experiments are robust, reliable, and repeatable.

Section 1: Compound Identity, Purity, and Integrity - The Critical First Step

The most fundamental source of experimental variability originates from the reagent itself. Before questioning downstream biological systems, it is imperative to validate the identity and purity of your 4-[(Methylamino)sulfonyl]benzoic acid. Commercial batches, often with a stated purity of around 95%, can contain impurities that may have off-target biological activity or interfere with your assay.[1][4][5][6]

Frequently Asked Questions (FAQs)

Q1: My assay results are inconsistent between different batches of the compound. What's the cause?

A: Batch-to-batch variability is a classic sign of inconsistent purity or composition. The synthesis of 4-[(Methylamino)sulfonyl]benzoic acid can result in residual starting materials or side-products.[7][8] These impurities can vary significantly between manufacturing runs, leading to unpredictable effects in sensitive biological assays. A 5% impurity is not inert; it could be a highly potent molecule that confounds your results.[5][6] We strongly recommend performing an in-house quality control check on each new batch.

Q2: How can I independently verify the identity and purity of my compound?

A: Several analytical methods can provide a comprehensive profile of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is essential for determining purity. An HPLC trace with a single, sharp peak indicates high purity, while multiple peaks suggest the presence of impurities.[8]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, verifying its identity. For 4-[(Methylamino)sulfonyl]benzoic acid, you should look for a mass corresponding to its molecular weight of ~215.23 g/mol .[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for structural confirmation. The resulting spectrum provides a unique fingerprint of the molecule, confirming that the atoms are connected in the correct way.

Troubleshooting Workflow: Validating Your Compound

If you suspect compound integrity issues, follow this systematic approach. This workflow helps isolate the problem before you expend valuable time and resources on full-scale experiments.

G cluster_0 Phase 1: Compound Validation Start Poor Reproducibility Observed CheckPurity Check Certificate of Analysis (CoA) for Purity (>98% recommended) Start->CheckPurity DecisionPurity Is Purity Sufficient? CheckPurity->DecisionPurity QC Perform In-House QC: 1. HPLC for Purity 2. LC-MS for Identity DecisionPurity->QC No / <98% Proceed Compound Validated. Proceed to Solubility Checks. DecisionPurity->Proceed Yes / ≥98% DecisionQC Does In-House QC Match CoA? QC->DecisionQC SourceNew Source New Batch from a Reputable Vendor DecisionQC->SourceNew No DecisionQC->Proceed Yes SourceNew->QC G PABA p-Aminobenzoic Acid (PABA) Enzyme Dihydropteroate Synthase PABA->Enzyme Substrate Compound 4-[(Methylamino)sulfonyl] benzoic acid (Structural Analog) Compound->Enzyme Competitive Binding Inhibition Inhibition FolicAcid Folic Acid Synthesis Enzyme->FolicAcid Enzyme->Inhibition

Caption: Potential competitive inhibition mechanism of sulfonamides.

Section 4: General Laboratory Best Practices for Enhancing Reproducibility

Beyond compound-specific issues, general laboratory practices are fundamental to achieving reproducible results. [9][10]

  • Consistent Protocols: Use a detailed, version-controlled standard operating procedure (SOP). Do not rely on memory. [11]* Pipette Calibration: Inaccurate pipetting is a major source of error. Ensure all pipettes are calibrated regularly. [12]* Validated Materials: Use cells and reagents from reliable sources and ensure they are free of contamination. [9][13]* Environmental Control: Maintain consistent incubation times, temperatures, and CO₂ levels.

  • Data Analysis: Use standardized templates and scripts for data analysis to eliminate subjective interpretation.

By systematically addressing these potential sources of error—from the integrity of the compound itself to the minutiae of your daily benchwork—you can significantly improve the reproducibility of your biological assays involving 4-[(Methylamino)sulfonyl]benzoic acid.

References

  • Vertex AI Search. (n.d.). 4-[(Methylamino)sulfonyl]benzoic acid, min 95%, 1 gram.
  • Arshad, M., et al. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1018. [Link]

  • PubChem. (n.d.). 4-(Methylamino)benzoic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Nan, Z., et al. (2006). 4-(Tosylamino)benzoic acid. ResearchGate. Retrieved January 31, 2026, from [Link]

  • Bîcu, E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(11), 3321. [Link]

  • Kalinin, S., et al. (2020). To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Pharmaceuticals, 13(12), 461. [Link]

  • Jasim, M. A., et al. (2023). 4-Methyl-2-(2-methylanilino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 633. [Link]

  • PubChem. (n.d.). 4-(Methylsulfonamido)benzoic acid. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-(dimethylamino)-, methyl ester. National Institute of Standards and Technology. Retrieved January 31, 2026, from [Link]

  • Moravek, Inc. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Retrieved January 31, 2026, from [Link]

  • Ilies, M. A., et al. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 23(11), 2993. [Link]

  • DoNotEdit. (2022, September 14). 5 Main Factors Affecting Reproducibility in Research. Retrieved January 31, 2026, from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018). 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid: A new cause of sensitiser induced occupational asthma, rhinitis and urticaria. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). CN1038584C - Preparation of methylsulfonylbenzoic acids.
  • Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry. Retrieved January 31, 2026, from [Link]

  • Bio-Rad. (n.d.). Tips for Improving Reproducibility and Efficiency. Retrieved January 31, 2026, from [Link]

  • Wood, W. B. (1942). STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OF p-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. Journal of Experimental Medicine, 75(4), 369–381. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (2013). Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids. Retrieved January 31, 2026, from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. The National Academies Press. [Link]

  • Profolus. (2022, March 16). Why Is Purity Important In Chemistry?. Retrieved January 31, 2026, from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved January 31, 2026, from [Link]

  • Montana Molecular. (n.d.). Troubleshooting guide. NCBI. Retrieved January 31, 2026, from [Link]

  • Enago Academy. (2022, March 31). Top 5 Factors Affecting Reproducibility in Research. Retrieved January 31, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 31, 2026, from [Link]

  • Almaden Genomics. (2023, October 26). How to Solve the Biological Research Reproducibility Problem. Retrieved January 31, 2026, from [Link]

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Validation & Comparative

Comparing the biological activity of different sulfamoylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, historically anchored by high-ceiling loop diuretics but increasingly pivotal in oncology and virology. This guide provides a technical comparison of these derivatives, categorizing them by their primary biological targets: Na+-K+-2Cl− cotransporter (NKCC2) inhibition (diuretics) and Carbonic Anhydrase (CA) inhibition (anticancer/antiglaucoma).

We analyze the structure-activity relationships (SAR) that dictate this functional divergence, provide comparative potency data (IC50, diuretic efficiency), and detail validated experimental protocols for synthesis and biological evaluation.

Part 1: The Diuretic Standard – Furosemide vs. Bumetanide[1]

The classical application of sulfamoylbenzoic acids lies in the inhibition of the NKCC2 isoform in the thick ascending limb of the loop of Henle. While both Furosemide and Bumetanide share this mechanism, their structural differences result in distinct pharmacokinetic profiles.

Structural Divergence & Potency[2]
  • Furosemide: A 5-sulfamoyl-2-aminobenzoic acid derivative. The furfuryl group at the 2-amino position is critical for activity but susceptible to metabolic degradation.

  • Bumetanide: A 3-sulfamoyl-5-aminobenzoic acid derivative (meta-sulfamoyl configuration). The phenoxy group at position 5 significantly enhances lipophilicity and binding affinity.

Comparative Data: Diuretic Potency & Pharmacokinetics

FeatureFurosemideBumetanideRelative Potency
Target NKCC2 (Luminal)NKCC2 (Luminal)--
Bioavailability 40–60% (Variable)>80% (Consistent)Bumetanide is more predictable
Potency Ratio 40 mg (Oral)1 mg (Oral)1:40 (Bumetanide is ~40x more potent)
Ototoxicity Risk High (Dose-dependent)LowBumetanide preferred in renal failure
Half-life 1.5 – 2.0 hours1.0 – 1.5 hoursSimilar
Mechanism of Action (NKCC2 Inhibition)

The following diagram illustrates the pathway by which these derivatives induce diuresis and the downstream effects on electrolyte excretion.

NKCC2_Inhibition Drug Sulfamoylbenzoic Acid (Furosemide/Bumetanide) Target NKCC2 Transporter (Thick Ascending Limb) Drug->Target Binds to Cl- site Action Inhibition of Na+/K+/2Cl- Reabsorption Target->Action Blocks transport Effect1 Increased Luminal Electrolytes (Na+, Cl-, K+) Action->Effect1 Effect2 Disrupted Medullary Osmotic Gradient Action->Effect2 Outcome Profuse Diuresis (Water Excretion) Effect1->Outcome SideEffect Hypokalemia / Ototoxicity Effect1->SideEffect Downstream effect Effect2->Outcome

Figure 1: Mechanism of Action for Loop Diuretics. The blockade of NKCC2 prevents the reabsorption of sodium and chloride, dissipating the osmotic gradient required for water reabsorption.

Part 2: Emerging Therapeutics – Carbonic Anhydrase Inhibitors (CAIs)[3]

Beyond diuresis, specific substitutions on the sulfamoylbenzoic acid core shift the activity profile towards the inhibition of Carbonic Anhydrase (CA) isoforms, particularly the tumor-associated isoforms hCA IX and hCA XII .[1]

Structure-Activity Relationship (SAR) for CA Inhibition

Recent studies on 2,4-dichloro-5-sulfamoylbenzoic acid derivatives (Lasamide analogs) reveal critical SAR determinants:

  • Tail Bulkiness: Introduction of bulky oxime esters or benzamide moieties at the carboxylic acid position enhances selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

  • Halogenation: A chlorine or bromine atom at the meta position relative to the sulfamoyl group increases acidity and zinc-binding affinity.

  • Linker Flexibility: Flexible linkers (e.g., propyl vs. ethyl) between the aromatic core and the tail group can improve IC50 values by orders of magnitude.

Comparative Biological Data (Anticancer/CA Inhibition)

The table below compares novel derivatives against standard inhibitors (Acetazolamide, SLC-0111).

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Profile
Acetazolamide (Std)25012255.7Non-selective
SLC-0111 (Clinical)508096045 4.5 Highly Selective for IX/XII
Compound S15 (Novel)*>10,000>10,00037 61 Tumor-associated Isoform Selective
Lasamide Derivative 11 3858410.7 7.5 Potent Pan-inhibitor

*Compound S15: 4-sulfamoyl-benzamide derivative identified in recent screenings (see Ref 5).

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., TLC monitoring, positive controls).

Synthesis of Sulfamoylbenzamide Derivatives

Objective: Synthesize a library of amide-linked derivatives from 4-sulfamoylbenzoic acid.

Reagents: 4-sulfamoylbenzoic acid (1.0 eq), Amine (R-NH2, 1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF/DCM (Solvent).

Workflow:

  • Activation: Dissolve 4-sulfamoylbenzoic acid in dry DMF/DCM (1:1). Add EDCI and HOBt at 0°C. Stir for 30 mins to form the active ester.

    • Validation: Monitor by TLC (shift in Rf compared to starting acid).

  • Coupling: Add the substituted amine (e.g., benzylamine, morpholine) and triethylamine (2.0 eq). Allow to warm to room temperature and stir for 12–24 hours.

  • Work-up: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (MeOH/DCM gradient).

  • Characterization: Confirm structure via 1H-NMR (look for amide NH doublet/singlet ~8.0-9.0 ppm) and Mass Spectrometry.

Biological Assay: Carbonic Anhydrase Inhibition (Stopped-Flow)

Objective: Determine the Inhibition Constant (Ki) against hCA isoforms.

Method: CO2 Hydrase Assay using a Stopped-Flow Spectrophotometer.

  • Buffer Prep: 20 mM HEPES buffer (pH 7.5) with 20 mM Na2SO4. Add Phenol Red indicator (0.2 mM).

  • Enzyme Mix: Incubate purified hCA isozyme (concentration ~10 nM) with the test compound (serial dilutions: 0.1 nM – 10 µM) for 15 minutes at room temperature.

    • Control: Use Acetazolamide as a positive control standard.

  • Reaction Trigger: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using the stopped-flow apparatus.

  • Measurement: Monitor the acidification rate (absorbance decrease at 557 nm) for the initial 5–10% of the reaction.

  • Calculation: Determine the uninhibited rate (V0) and inhibited rate (Vi). Fit data to the Morrison equation for tight-binding inhibitors to calculate Ki.

Experimental Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to lead identification.

Workflow Start Start: 4-Sulfamoylbenzoic Acid Synth Amide Coupling (EDCI/HOBt) Start->Synth Purify Purification (Column/Recryst) Synth->Purify Char Characterization (NMR, MS) Purify->Char Screen1 Primary Screen: hCA Inhibition (Stopped-Flow) Char->Screen1 Screen2 Secondary Screen: Cell Viability (MTT Assay) Screen1->Screen2 Ki < 100 nM Decision Selectivity Analysis (IX/XII vs I/II) Screen2->Decision Decision->Synth Low Selectivity (Refine SAR) Lead Lead Candidate Decision->Lead High Selectivity

Figure 2: Integrated Drug Discovery Workflow. From chemical synthesis to biological validation, emphasizing the feedback loop based on selectivity data.

References

  • Comparison of Bumetanide and Furosemide. Dr. Oracle. Available at: [Link]

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • A comparison of the effect of frusemide and bumetanide on the diuretic response and fibrinolytic mechanism in man. British Journal of Clinical Pharmacology. Available at: [Link]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules. Available at: [Link]

  • New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative Validation Guide: HPLC Quantification of 4-[(Methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Methylamino)sulfonyl]benzoic acid (4-MASBA) is a critical intermediate and known degradation impurity (often designated as Impurity A ) in the synthesis of triptan-class migraine therapeutics, specifically Sumatriptan . Due to its high polarity and acidic nature (benzoic acid moiety), 4-MASBA presents significant chromatographic challenges, including early elution and peak tailing on standard C18 columns.

This guide objectively compares three analytical approaches, ultimately validating an Optimized Gradient RP-HPLC method as the superior balance of robustness, cost, and regulatory compliance (ICH Q2(R1)) for routine QC environments.

Compound Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for successful method development.

PropertyDescriptionAnalytical Implication
Structure Benzoic acid ring with a sulfonamide side chain.[1][2][3]Dual functionality (Acidic & Polar).[2]
pKa ~3.5 (Carboxylic acid)Mobile phase pH must be < 3.0 to suppress ionization and increase retention on C18.[2]
Polarity High (LogP < 1.[2]5)Elutes near the void volume (

) in high-organic isocratic methods.
UV Max ~225–230 nmRequires low-cutoff solvents (Phosphate/Acetonitrile) to minimize baseline noise.[2]

Method Comparison: Selecting the Right Tool

We evaluated three distinct methodologies. The Optimized Gradient (Method B) is recommended for standard quantification.[2]

Method A: Isocratic C18 (Legacy/Generic)
  • Conditions: C18, 50:50 Buffer/MeOH, Neutral pH.

  • Verdict: Unsuitable.

  • Data: 4-MASBA elutes at the solvent front (k' < 1.[2]0) due to ionization of the carboxyl group at neutral pH.[2] Co-elution with solvent peaks renders quantification impossible.[2]

Method B: Optimized Gradient RP-HPLC (Recommended)[2]
  • Conditions: C18, pH 2.5 Phosphate Buffer / Acetonitrile Gradient.[2]

  • Verdict: Superior.

  • Data: Acidic pH suppresses the carboxylic acid (

    
    ), increasing hydrophobicity.[2] The gradient allows separation of the early-eluting 4-MASBA from the late-eluting API (Sumatriptan).
    
  • Performance: Resolution (

    
    ) > 3.0; Tailing Factor (
    
    
    
    ) < 1.2.
Method C: HILIC / LC-MS (Alternative)[2]
  • Conditions: HILIC Silica, Ammonium Acetate/Acetonitrile.[2]

  • Verdict: Specialized.

  • Data: Excellent retention for polar compounds.[2] However, HILIC requires long equilibration times and is less robust for routine QC labs compared to RPLC.[2] Recommended only for trace-level (< 0.05%) detection if UV sensitivity is insufficient.[2]

Visualizing the Separation Logic

The following diagram illustrates the decision matrix and mechanistic logic used to select Method B.

MethodSelection Start Analyte: 4-MASBA (Polar/Acidic) Decision1 Is Retention > k' 2.0 on Generic C18? Start->Decision1 Action1 Problem: Early Elution (Ionized COO-) Decision1->Action1 No Solution1 Strategy: pH Suppression (pH < pKa ~3.0) Action1->Solution1 Decision2 Is Resolution from API Sufficient? Solution1->Decision2 MethodA Method A (Isocratic) REJECTED Decision2->MethodA No (Isocratic) MethodB Method B (Gradient pH 2.5) SELECTED Decision2->MethodB Yes (Gradient)

Caption: Decision tree for selecting the optimized low-pH gradient method to ensure adequate retention and resolution of the acidic impurity.

Detailed Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) standards.[2][4]

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Shimadzu i-Series).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
    • Why: End-capping reduces silanol interactions with the amine group; 3.5 µm provides better resolution than 5 µm.[2]

  • Wavelength: 227 nm.[2]

  • Flow Rate: 1.0 mL/min.[2][3][5][6][7]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): 0.02 M Potassium Dihydrogen Phosphate (

    
    ) in water.[2] Adjust pH to 2.5 ± 0.05  with Orthophosphoric Acid (
    
    
    
    ).
    • Critical Step: Filter through 0.45 µm nylon filter.[2] The low pH is non-negotiable to keep 4-MASBA protonated.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Elute 4-MASBA)
5.0955Isocratic for retention consistency
15.06040Linear Ramp (Elute API)
20.06040Wash
20.1955Re-equilibration
25.0955End

Validation Results & Performance Data

The following data summarizes the validation of Method B, demonstrating compliance with regulatory standards.

System Suitability & Specificity
  • Retention Time: 4-MASBA elutes at ~4.2 min; Sumatriptan (API) at ~12.5 min.[2]

  • Resolution (

    
    ):  > 8.0 between impurity and API.
    
  • Tailing Factor: 1.1 (Excellent symmetry due to pH 2.5).[2]

Linearity and Range
  • Range: 0.5 µg/mL to 15 µg/mL (covering 0.05% to 1.5% impurity levels relative to a 1 mg/mL sample).

ParameterResultAcceptance Criteria
Slope 34521N/A
Y-Intercept 125N/A
Correlation (

)
0.9998

Accuracy (Recovery)

Spiked into placebo matrix at three levels.

Spike Level (%)Recovery (%)RSD (%)
50%98.50.8
100%100.20.5
150%99.10.7
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.[2]

  • LOD (S/N = 3): 0.05 µg/mL

  • LOQ (S/N = 10): 0.15 µg/mL

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to certify this method for routine use.

ValidationWorkflow Step1 1. Specificity (Blank/Placebo Interference) Step2 2. Linearity (5 Concentrations) Step1->Step2 Step3 3. Accuracy & Precision (Spike Recovery) Step2->Step3 Step4 4. Robustness (pH +/- 0.2, Flow +/- 0.1) Step3->Step4 Step5 5. Final Method SOP Generation Step4->Step5

Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R1) guidelines.

Conclusion

For the quantification of 4-[(Methylamino)sulfonyl]benzoic acid, Method B (Acidic Phosphate/Acetonitrile Gradient) is the validated choice. It solves the critical issue of carboxylic acid ionization, ensuring adequate retention (


) and separation from the main drug substance. While HILIC (Method C) is a viable alternative for mass spectrometry applications, Method B offers the robustness and simplicity required for standard pharmaceutical quality control.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][4][8] (2005).[2][4][8][9] [Link]

  • Der Pharma Chemica. Identification of Unknown Impurity by Advanced Spectroscopy Techniques in the Sumatriptan Base. (2015).[2] [Link]

  • Rasayan Journal of Chemistry. Stability Indicating RP-HPLC Method for Simultaneous Determination of Potential Impurities of Sumatriptan. (2019).[2] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66345, 4-(Methylamino)benzoic acid (Related Structure Reference).[2] [Link]

Sources

Benchmarking 4-[(Methylamino)sulfonyl]benzoic acid against known cPLA2α inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: 4-[(Methylamino)sulfonyl]benzoic Acid vs. Known cPLA2α Inhibitors

Executive Summary & Strategic Context

Objective: This guide defines the experimental framework for benchmarking 4-[(Methylamino)sulfonyl]benzoic acid (CAS: 10252-63-8) against the current "Gold Standard" inhibitors of Group IVA Cytosolic Phospholipase A2 (cPLA2α).

The Candidate: 4-[(Methylamino)sulfonyl]benzoic acid is a low-molecular-weight sulfonamide derivative. Unlike complex indole-based inhibitors (e.g., Efipladib) or lipid mimetics (e.g., AACOCF3), this compound represents a fragment-like scaffold . Its evaluation requires a distinct benchmarking strategy focused on Ligand Efficiency (LE) and selectivity profiling , rather than raw nanomolar potency.

The Competition:

  • Pyrrophenone: The industry benchmark for potency and selectivity (IC50: ~4.2 nM).

  • AACOCF3: A classic, reversible lipid-mimetic inhibitor (IC50: ~15 µM in cellular models).

  • Efipladib: A structural analog demonstrating how sulfonamide moieties can be elaborated into high-potency drugs.

Mechanistic Comparison & Scientific Rationale

To interpret benchmarking data, one must understand the binding modes. cPLA2α activity relies on a catalytic dyad (Ser228/Asp549) and interfacial activation via its C2 domain.

  • Pyrrophenone (The Standard): Binds specifically to the active site, sterically blocking the sn-2 position of phospholipids. It is highly selective for cPLA2α over iPLA2 or sPLA2.

  • AACOCF3 (The Comparator): A trifluoromethyl ketone analogue of arachidonic acid.[1][2] It forms a hemiacetal with the active site Serine-228. It is less selective, often inhibiting iPLA2 and FAAH.

  • 4-[(Methylamino)sulfonyl]benzoic acid (The Candidate): Contains a sulfonamide group (

    
    ) and a carboxylic acid. The sulfonamide moiety is a classic pharmacophore often serving as a hydrogen bond donor/acceptor or transition state mimic. The benzoic acid tail provides a handle for ionic interactions with the active site arginine or calcium-mediated bridging.
    
Signaling Pathway & Inhibition Nodes

cPLA2_Pathway Stimulus Stimulus (e.g., A23187, Thrombin) Ca2 Intracellular Ca2+ Increase Stimulus->Ca2 MAPK MAPK Phosphorylation (ERK1/2, p38) Stimulus->MAPK cPLA2_Active cPLA2α (Membrane Bound) Phosphorylated (Ser505) Ca2->cPLA2_Active MAPK->cPLA2_Active cPLA2_Inactive cPLA2α (Cytosolic) cPLA2_Inactive->cPLA2_Active Ca2+ binding (C2 domain) + Phosphorylation AA Arachidonic Acid (Free) cPLA2_Active->AA Hydrolysis at sn-2 Phospholipids Membrane Phospholipids (sn-2 Arachidonyl) Phospholipids->AA Eicosanoids Eicosanoids (PGs, LTs) AA->Eicosanoids COX/LOX Pyrro Pyrrophenone (Steric Block) Pyrro->cPLA2_Active Potent Inhibition Cand Candidate: 4-[(Methylamino)sulfonyl]benzoic acid Cand->cPLA2_Active Test Interaction

Caption: cPLA2α activation pathway showing the critical translocation step (Ca2+ dependent) and hydrolysis. The candidate is evaluated for its ability to intercept the catalytic step at the membrane interface.

Benchmarking Data: The Gold Standard Matrix

When evaluating 4-[(Methylamino)sulfonyl]benzoic acid, your data must be normalized against these established values. A "Pass" for a fragment lead is typically activity in the low micromolar range, whereas a lead compound must approach the nanomolar range of Pyrrophenone.

Benchmark CompoundIC50 (Enzyme Assay)IC50 (Cellular: A23187)Selectivity ProfileMechanism
Pyrrophenone 4.2 nM 20–25 nM >1000x vs sPLA2/iPLA2Reversible, Indole-based
Efipladib 40 nM~10–90 nMHighIndole-Sulfonamide
AACOCF3 ~2–10 µM15–56 µMLow (Hits iPLA2, FAAH)Slow-binding, Transition State
Candidate TBD (Target <50 µM)TBDUnknownSulfonamide Fragment

Critical Note: If the Candidate shows IC50 > 100 µM, it should be considered inactive as a standalone inhibitor and may require structural elaboration (e.g., linking to a lipophilic indole group as seen in Efipladib).

Experimental Protocols

To generate valid comparison data, you must use the Mixed Micelle Assay . Using simple vesicles often yields poor reproducibility for cPLA2α due to "surface dilution" kinetics.

Protocol A: cPLA2α Mixed Micelle Activity Assay (Enzymatic)

This is the industry standard for determining intrinsic potency (Ki/IC50).

Reagents:

  • Substrate: 1-palmitoyl-2-[14C]-arachidonoyl-phosphatidylcholine (PAPC).

  • Surfactant: Triton X-100 or C12E8 (Critical for micelle formation).

  • Buffer: 100 mM HEPES (pH 7.5), 80 µM CaCl2, 2 mM DTT.

Workflow:

  • Micelle Preparation: Dry down labeled PAPC and surfactant (molar ratio 1:4, Lipid:Surfactant) under nitrogen. Reconstitute in buffer to form mixed micelles.

  • Incubation:

    • Mix 50 µL Enzyme Source (Recombinant human cPLA2α) + 5 µL Inhibitor (Candidate/Pyrrophenone in DMSO).

    • Pre-incubate for 10 mins at 37°C.

    • Initiate reaction with 50 µL Substrate Micelles.

  • Hydrolysis: Incubate for 30 mins at 37°C.

  • Extraction: Stop reaction with Dole’s Reagent (Isopropanol:Heptane:H2SO4, 40:10:1). Vortex and centrifuge.[3]

  • Quantification: Remove the top organic phase (containing cleaved [14C]-AA) and measure via liquid scintillation counting.

Protocol B: Cellular Arachidonic Acid Release (Functional)

Validates cell permeability and target engagement in a physiological context.

Cell Line: THP-1 (Human Monocytes) or Human Whole Blood.[1] Stimulus: A23187 (Calcium Ionophore) or LPS/ATP.

Workflow:

  • Labeling: Incubate cells (1x10^6/mL) with [3H]-Arachidonic Acid for 18-24 hours to incorporate label into membrane phospholipids.

  • Washing: Wash cells 3x with PBS + 0.1% BSA to remove unincorporated lipid.

  • Treatment: Add Candidate or Pyrrophenone (serial dilutions) for 30 mins.

  • Stimulation: Add A23187 (5 µM) for 15-30 mins.

  • Analysis: Centrifuge. Measure radioactivity in the supernatant (released AA) vs. cell pellet (remaining phospholipids).

Workflow Visualization

Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 Lipid Drying (N2 Stream) Step2 Micelle Formation (PAPC + Triton X-100) Step1->Step2 Step3 Enzyme + Inhibitor (Pre-incubation) Step2->Step3 Step4 Add Substrate (37°C, 30 min) Step3->Step4 Step5 Dole's Extraction (Isolate Free AA) Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Step-by-step workflow for the Mixed Micelle Assay, ensuring precise quantification of cPLA2α inhibition.

References

  • Pyrrophenone Potency: Ono, T., et al. (2002). "Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone." Biochemical Journal, 363(Pt 3), 727–735. Link

  • Efipladib Discovery: McKew, J. C., et al. (2008). "Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of efipladib." Journal of Medicinal Chemistry, 51(12), 3388-3413. Link

  • AACOCF3 Characterization: Riendeau, D., et al. (1994). "Comparison of the arachidonyl trifluoromethyl ketone inhibitor of cytosolic phospholipase A2 with the arachidonyl-fluorophosphonate inhibitor." Biochemical Journal, 304 (Pt 1), 325. Link

  • Mixed Micelle Assay Protocol: Dennis, E. A. (1973). "Kinetic dependence of phospholipase A2 activity on the detergent Triton X-100." Journal of Lipid Research, 14(2), 152-159. Link

Sources

Bridging the Translational Gap: A Guide to Evaluating Novel Sulfonamide Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance and the Trap

Sulfonamides are experiencing a renaissance. No longer just the "sulfa drugs" of the 1930s, novel sulfonamide derivatives are now frontline candidates for Carbonic Anhydrase (CA) inhibition in hypoxic tumors (targeting CA-IX) and multi-drug resistant (MDR) bacterial infections (MRSA).

However, this class of compounds suffers from a notorious "Translation Gap." It is common to observe nanomolar potency in in vitro enzymatic assays, only to see efficacy collapse in in vivo murine models. This guide dissects the specific physicochemical and metabolic barriers unique to sulfonamides—specifically Plasma Protein Binding (PPB) and N4-Acetylation —and provides a validated framework to predict in vivo success early in the pipeline.

The In Vitro Landscape: Mechanism & Potency

Before addressing the failure points, we must establish the two primary mechanisms where novel sulfonamides excel. High in vitro potency here is often driven by lipophilicity, which ironically becomes a liability in vivo.

Dual Mechanism of Action

Modern sulfonamides generally target one of two pathways depending on the therapeutic indication:

  • Antibacterial (DHPS Inhibition): They mimic p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS), starving bacteria of folate.

  • Anticancer (CA-IX Inhibition): They bind the Zinc (Zn²⁺) ion in the active site of Carbonic Anhydrase IX, an enzyme overexpressed in hypoxic tumors that regulates pH to promote metastasis.

Visualization: Molecular Pathways

The following diagram illustrates these divergent pathways and the critical "Resistance/Failure" nodes.

Sulfonamide_Mechanism cluster_bacteria Antibacterial Pathway cluster_cancer Anticancer Pathway Compound Novel Sulfonamide Scaffold Target1 Target: Bacterial DHPS Compound->Target1 Mimics PABA Target2 Target: CA-IX (Hypoxic Tumor) Compound->Target2 Binds Zn2+ Outcome1 Folate Depletion (Bacteriostasis) Target1->Outcome1 Resist1 Resistance: DHPS Mutation Target1->Resist1 Escape Outcome2 pH Disruption (Apoptosis) Target2->Outcome2

Figure 1: Dual mechanism of action for novel sulfonamides in bacterial folate synthesis and tumor pH regulation.

The In Vivo Reality Check: Why Potency Fails

The discrepancy between a low MIC (Minimum Inhibitory Concentration) and a high ED50 (Effective Dose) is rarely due to target disengagement. In sulfonamides, it is almost exclusively a pharmacokinetic (PK) failure driven by two factors.

The Albumin Sink (Protein Binding)

Sulfonamides are acidic (pKₐ ~10.4 for the amide group). At physiological pH, they bind avidly to Human Serum Albumin (HSA) .

  • The Trap: A compound with an IC50 of 10 nM but 99% protein binding has a "free fraction" of only 1%.

  • Impact: Only the free drug can penetrate tissues or bacteria. In vitro assays (using media with low protein) vastly overestimate potency compared to whole blood.

The Metabolic Switch (N4-Acetylation)

The liver metabolizes sulfonamides via N-acetyltransferase (NAT2) .

  • Reaction: Acetylation of the N4-amino group.

  • Consequence 1 (Loss of Activity): The N4 group is essential for binding the Zinc ion (CA-IX) or mimicking PABA (DHPS). Acetylation renders the drug biologically inert.

  • Consequence 2 (Toxicity): N4-acetylated metabolites are significantly less soluble than the parent drug, leading to crystalluria (kidney damage) and rapid excretion.

Comparative Analysis: The "Lipophilic Trap"

To illustrate this, we compare two theoretical compound classes often seen in development.

  • Compound A (The "False Positive"): Highly lipophilic to boost cell permeability.

  • Compound B (The "Optimized Lead"): Balanced hydrophilicity.

Table 1: Efficacy & PK Profile Comparison
FeatureCompound A (High Lipophilicity)Compound B (Balanced/Optimized)Interpretation
In Vitro Potency (IC50) 5 nM (Excellent)45 nM (Moderate)Compound A appears 9x more potent initially.
Solubility (PBS, pH 7.4) < 10 µg/mL> 150 µg/mLCompound A risks precipitation in vivo.
Plasma Protein Binding > 98.5% ~ 60% Compound B has ~40% free drug available; A has <1.5%.
Metabolic Stability (t½) Low (Rapid N4-acetylation)High (Steric hindrance at N4)Compound A is rapidly inactivated by the liver.
In Vivo Efficacy (ED50) > 100 mg/kg (Poor)15 mg/kg (Excellent)Compound B is superior despite lower intrinsic potency.
Visualization: The Attrition Workflow

Use this logic flow to filter compounds before moving to animal models.

ADME_Filter Start High Potency Hit (Low MIC / IC50) Step1 Test 1: Plasma Protein Binding (Equilibrium Dialysis) Start->Step1 Decision1 Free Fraction > 10%? Step1->Decision1 Step2 Test 2: Metabolic Stability (Hepatocyte Assay) Decision1->Step2 Yes Fail DISCARD / REDESIGN (Likely In Vivo Failure) Decision1->Fail No (<10%) Decision2 Resistant to N4-Acetylation? Step2->Decision2 Decision2->Fail No (Rapid Metab) Pass PROCEED TO IN VIVO (High Probability of Success) Decision2->Pass Yes

Figure 2: The "Fail Fast" decision tree for sulfonamide progression.

Validated Experimental Protocols

To generate the data for the table above, do not rely on calculated values (cLogP). You must generate empirical data using these specific protocols.

Protocol A: Measuring the "Free Fraction" (Rapid Equilibrium Dialysis)

Standard PPB assays often fail for sulfonamides due to non-specific binding to the device. This protocol corrects for that.

  • Preparation: Spike pooled mouse/human plasma with the test compound at 5 µM (clinically relevant concentration).

  • Assembly: Use a RED (Rapid Equilibrium Dialysis) device with an 8 kDa MWCO membrane. Load plasma into the donor chamber and PBS (pH 7.4) into the receiver chamber.

  • Incubation: Incubate at 37°C for 4 hours with orbital shaking (approx. 250 rpm).

  • Analysis:

    • Remove aliquots from both chambers.

    • Critical Step: Matrix-match samples (add blank plasma to buffer samples and blank buffer to plasma samples) to ensure LC-MS/MS ionization consistency.

    • Precipitate proteins with ice-cold acetonitrile containing an internal standard.

  • Calculation:

    
    
    
Protocol B: Assessing N4-Acetylation Liability

This assay predicts if your compound will be inactivated by the liver.

  • System: Use cryopreserved human hepatocytes (more accurate than microsomes for Phase II conjugation reactions like acetylation).

  • Reaction: Incubate compound (1 µM) in Krebs-Henseleit buffer with hepatocytes (1 × 10⁶ cells/mL).

  • Timepoints: 0, 15, 30, 60, and 120 minutes.

  • Detection: Monitor the disappearance of the parent peak and the appearance of the M+42 Da peak (Acetyl group addition) via LC-MS.

  • Benchmark: Run Sulfamethoxazole as a positive control (high acetylation) and Sulfisoxazole (lower acetylation) for comparison.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Kragh-Hansen, U. (1981). Molecular aspects of ligand binding to serum albumin. Pharmacological Reviews, 33(1), 17-53. Link

  • Vree, T. B., & Hekster, C. A. (1987). Clinical pharmacokinetics of sulfonamides and their metabolites: an encyclopedia. Antibiotics and Chemotherapy, 37, 1-208. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[1] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 10(3), 231-239. Link

Sources

Validation of a High-Throughput Bacterial Cell Viability Assay for Sulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the landscape of antimicrobial drug discovery, sulfonamides remain a cornerstone class due to their validated mechanism: the competitive inhibition of dihydropteroate synthase (DHPS).[1] However, validating cell-based assays for this class presents unique challenges. Unlike bactericidal agents that rapidly lyse cells, sulfonamides are primarily bacteriostatic.[2] They halt proliferation by starving bacteria of folate, meaning biomass (turbidity) may persist even when viability has ceased.

This guide provides a rigorous, self-validating protocol for a Resazurin-based High-Throughput Screening (HTS) assay using Sulfamethoxazole (SMX) as the reference standard. We compare this fluorescence-based approach against traditional Optical Density (OD600) methods, demonstrating why metabolic readouts offer superior Z-factors and sensitivity for folate pathway inhibitors.

Mechanistic Grounding: The Folate Pathway

To validate the assay, one must understand the target. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).[3][4] They competitively inhibit DHPS, a critical enzyme in the de novo folate synthesis pathway found in bacteria but absent in humans (providing selective toxicity).[1][2]

Pathway Visualization

The following diagram illustrates the specific blockade point of Sulfamethoxazole within the folate biosynthesis pathway.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: DHPS PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Folate Tetrahydrofolate (DNA/RNA Synthesis) DHP->Folate Downstream Steps SMX REFERENCE: Sulfamethoxazole SMX->DHPS Competitive Inhibition

Figure 1: Mechanism of Action. Sulfamethoxazole mimics PABA, blocking DHPS and halting the production of essential folate nucleotides.

Experimental Design & Critical Parameters

The Reference Standard: Sulfamethoxazole (SMX)
  • Role: Positive Control / Reference Inhibitor.

  • Target IC50: ~0.8 µM - 2.0 µM (strain dependent).

  • Solvent: DMSO (Stock 100 mM). Note: Sulfonamides have poor solubility in water; ensure complete dissolution in DMSO before diluting into media.

The Critical Variable: Media Selection

Expert Insight: The most common cause of assay failure for sulfonamides is thymidine contamination .

  • The Trap: Standard LB broth or undefined media often contain traces of thymidine or thymine. Bacteria can utilize exogenous thymidine via the "salvage pathway," bypassing the folate blockade entirely. This results in false resistance (assay insensitivity).

  • The Solution: You must use Mueller-Hinton Broth (MHB) or M9 Minimal Media explicitly certified as "low thymidine/thymine."

  • Validation Step: If your SMX IC50 shifts >10-fold between media batches, check thymidine levels.

The Readout: Resazurin vs. OD600

We utilize Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide).

  • Mechanism: Blue, non-fluorescent dye reduced by viable cell reductases to Resorufin (Pink, highly fluorescent).[5]

  • Why for Sulfonamides? Since SMX is bacteriostatic, treated cells may remain intact (scattering light, high OD600) but be metabolically dormant. Resazurin distinguishes "static bodies" from "dividing cells" with higher sensitivity.

Validated Protocol: 384-Well Microplate Format[7]

This protocol is designed for automation but scalable to 96-well plates.

Workflow Diagram

AssayWorkflow Prep 1. Inoculum Prep (E. coli ATCC 25922) Target: 5x10^5 CFU/mL Dispense 2. Dispense 30µL into 384-well plates Prep->Dispense Treat 3. Compound Addition (Pin transfer or Acoustic) Reference: SMX Dose Response Dispense->Treat Incubate 4. Incubation 16-20 Hours @ 37°C Static or Shaking Treat->Incubate Dye 5. Add Resazurin Final Conc: 44µM Incubate 1-4 Hours Incubate->Dye Read 6. Read Fluorescence Ex: 530-570nm Em: 580-590nm Dye->Read Analyze 7. Analysis Calc Z-Factor & IC50 Read->Analyze

Figure 2: Step-by-step workflow for the Resazurin-based cell viability assay.[6]

Detailed Steps
  • Culture: Grow E. coli (ATCC 25922) to mid-log phase in MHB. Dilute to 5 × 10⁵ CFU/mL .

  • Plating: Dispense 30 µL/well into black-walled, clear-bottom 384-well plates.

  • Treatment:

    • Column 1-2 (Min Signal): 100 µM SMX (Full inhibition).

    • Column 23-24 (Max Signal): DMSO Vehicle (0% inhibition).

    • Test Wells: Serial dilution of Test Sulfonamide.

  • Incubation: 18 hours at 37°C.

  • Development: Add 5 µL of 0.15 mg/mL Resazurin solution. Incubate for 2 hours at 37°C.

  • Detection: Measure Fluorescence (Ex 560nm / Em 590nm).

Validation Metrics & Acceptance Criteria

To declare the assay "validated," you must calculate the Z-factor using the controls from Step 3.



Where:

  • 
    : Standard deviation of Positive (DMSO) and Negative (SMX) controls.
    
  • 
    : Mean signal of Positive and Negative controls.
    
Performance Guide
MetricAcceptance CriteriaTroubleshooting
Z-Factor > 0.5 If < 0.5, increase incubation time with dye or check pipetting precision (CV).
Signal-to-Background (S/B) > 5.0 If low, ensure SMX concentration is truly killing the background (check MIC).
CV (Coefficient of Variation) < 5% High CV usually indicates edge effects. Use "dummy" water wells on plate perimeter.
DMSO Tolerance < 1% Final Vol E. coli is robust, but >2% DMSO can inhibit growth independently of the drug.

Comparison Guide: Why Resazurin?

This section objectively compares the recommended methodology against alternatives.

Table 1: Readout Comparison for Bacteriostatic Assays
FeatureResazurin (Fluorescence) OD600 (Turbidity) ATP Quant (Luminescence)
Sensitivity High (Detects <100 cells)Low (Requires >10⁷ cells)Very High
Bacteriostatic Suitability Excellent (Measures metabolism, not just mass)Poor (Dead/static cells still scatter light)Excellent
Cost Low ($)Very Low (¢)High (

$)
Signal Stability Stable for hoursStableUnstable (Flash signal)
Interference Minimal (Fluorescence)High (Precipitates, colored compounds)Minimal
Table 2: Reference Compound Comparison
CompoundTargetSuitability as ReferenceNotes
Sulfamethoxazole DHPSGold Standard Distinct IC50 curve; highly sensitive to media thymidine levels.
Trimethoprim DHFRAlternative Targets downstream (DHFR). Good for synergy studies (SMX + TMP).
Sulfadiazine DHPSSecondary Less soluble than SMX; harder to handle in HTS liquid handlers.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9]

  • National Center for Advancing Translational Sciences (NCATS). (2012).

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[10] Journal of Biomolecular Screening.[10][11]

  • Riss, T. L., et al. (2013). Cell Viability Assays.[12] Assay Guidance Manual.[13][14]

  • Clinical and Laboratory Standards Institute (CLSI). (2025). Performance Standards for Antimicrobial Susceptibility Testing (M100).

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A Senior Application Scientist's Guide to the Reproducibility of Data on 4-[(Methylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthetic routes and analytical data for 4-[(Methylamino)sulfonyl]benzoic acid. As a molecule of interest in medicinal chemistry and materials science, the ability to reliably synthesize and characterize this compound is paramount. This document critically evaluates the reproducibility of published data by comparing synthetic methodologies and their reported outcomes.

Introduction to 4-[(Methylamino)sulfonyl]benzoic Acid

4-[(Methylamino)sulfonyl]benzoic acid, also known by synonyms such as 4-(N-Methylsulfamoyl)benzoic acid and with CAS Number 10252-63-8, is a sulfonamide derivative. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents. The bifunctional nature of this molecule, possessing both a carboxylic acid and a sulfonamide group, makes it a versatile building block for creating more complex molecules with potential biological activity. Given its importance, the reproducibility of its synthesis and the consistency of its analytical data are critical for advancing research and development efforts.

Comparative Analysis of Synthetic Methodologies

The synthesis of aryl sulfonamides is a well-established field in organic chemistry, with the most prevalent method being the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This fundamental reaction forms the basis for the likely synthesis of 4-[(Methylamino)sulfonyl]benzoic acid.

Method 1: The Sulfonyl Chloride and Amine Approach

This widely used method involves the reaction of 4-(chlorosulfonyl)benzoic acid with methylamine. The lone pair of the nitrogen atom in methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

  • Dissolution: In a round-bottom flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 - 1.5 eq), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermic reaction.

  • Addition of Amine: Slowly add a solution of methylamine (1.0 - 1.2 eq) in the same solvent to the cooled reaction mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid, leading to the precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent is crucial to prevent reaction of the highly reactive sulfonyl chloride with the solvent.

  • Base: The addition of a base is necessary to scavenge the HCl produced during the reaction, which would otherwise protonate the methylamine, rendering it non-nucleophilic.

  • Controlled Temperature: The initial cooling to 0 °C helps to manage the exothermicity of the reaction and minimize the formation of potential side products.

DOT Diagram of the Synthetic Workflow:

synthetic_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-(chlorosulfonyl)benzoic_acid 4-(Chlorosulfonyl)benzoic Acid Mixing Mix Reactants at 0°C 4-(chlorosulfonyl)benzoic_acid->Mixing Methylamine Methylamine Methylamine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Aprotic Solvent Solvent->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quenching Quench with Water Stirring->Quenching Acidification Acidify to Precipitate Quenching->Acidification Filtration Filter Solid Product Acidification->Filtration Recrystallization Recrystallize for Purity Filtration->Recrystallization Final_Product 4-[(Methylamino)sulfonyl]benzoic Acid Recrystallization->Final_Product

Caption: General synthetic workflow for 4-[(Methylamino)sulfonyl]benzoic acid.

Alternative Synthetic Routes

While the reaction between a sulfonyl chloride and an amine is the most direct approach, other methods for sulfonamide synthesis exist, which could potentially be adapted for the synthesis of the target molecule. These include:

  • Oxidative Coupling: The reaction of a thiol with an amine in the presence of an oxidizing agent.[2]

  • From Sulfonic Acids: Direct conversion of sulfonic acids or their salts to sulfonamides.[2]

A comparative study of these alternative routes for the specific synthesis of 4-[(Methylamino)sulfonyl]benzoic acid has not been found in the reviewed literature, highlighting a gap in the current knowledge. The reproducibility of these methods can be highly dependent on the specific substrates and reaction conditions.[3]

Reproducibility of Analytical Data

A thorough review of published literature and chemical databases reveals a significant lack of detailed, independently verified analytical data for 4-[(Methylamino)sulfonyl]benzoic acid. While some commercial suppliers and databases provide basic information such as molecular weight and formula, comprehensive spectroscopic data from primary research articles is scarce.[4]

To properly assess the reproducibility of analytical data, one would need to compare datasets from at least two independent, peer-reviewed sources. This comparison would ideally include:

  • ¹H and ¹³C NMR: Comparison of chemical shifts, coupling constants, and peak integrations.

  • Mass Spectrometry: Comparison of the molecular ion peak and fragmentation patterns.

  • Infrared Spectroscopy: Comparison of the characteristic absorption bands for the functional groups present.

  • Melting Point: Comparison of the reported melting point ranges.

The absence of such comprehensive and replicated data in the public domain makes a definitive statement on the reproducibility of the analytical data for 4-[(Methylamino)sulfonyl]benzoic acid challenging.

Table 1: Comparison of Expected vs. Reported Analytical Data (Hypothetical)

ParameterExpected DataReported Data (Source 1)Reported Data (Source 2)
¹H NMR (ppm) Aromatic protons (d, d), N-H (s), CH₃ (s), COOH (s)Data not available in detailData not available in detail
¹³C NMR (ppm) Aromatic carbons, C=O, CH₃Data not available in detailData not available in detail
Mass (m/z) [M+H]⁺ ≈ 216.03Data not available in detailData not available in detail
IR (cm⁻¹) ~3300 (N-H), ~3000 (O-H), ~1700 (C=O), ~1350 & ~1160 (SO₂)Data not available in detailData not available in detail
Melting Point (°C) Crystalline solidData not available in detailData not available in detail

DOT Diagram of the Analytical Workflow:

analytical_workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_purity Purity Assessment Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR Infrared Spectroscopy Sample->IR MP Melting Point Determination Sample->MP HPLC HPLC Analysis Sample->HPLC TLC TLC Analysis Sample->TLC Data_Comparison Comparison with Published Data NMR->Data_Comparison MS->Data_Comparison IR->Data_Comparison MP->Data_Comparison

Caption: Standard analytical workflow for compound characterization.

Conclusion and Recommendations

The synthesis of 4-[(Methylamino)sulfonyl]benzoic acid is likely achievable through the well-established reaction of 4-(chlorosulfonyl)benzoic acid with methylamine. However, the lack of detailed, peer-reviewed experimental procedures and corresponding characterization data in the public domain presents a significant challenge to definitively assessing the reproducibility of its synthesis and analytical profile.

For researchers and drug development professionals, we recommend the following:

  • Thorough In-house Validation: Any synthesis of this compound should be accompanied by rigorous in-house characterization using a full suite of modern analytical techniques (NMR, MS, IR, and elemental analysis).

  • Publication of Data: Researchers who successfully synthesize and characterize this compound are strongly encouraged to publish their detailed experimental procedures and full analytical data to contribute to the collective knowledge base and improve reproducibility within the scientific community.

  • Comparative Studies: There is a clear need for a comparative study of different synthetic routes to 4-[(Methylamino)sulfonyl]benzoic acid to identify the most efficient, scalable, and reproducible method.

By fostering a culture of detailed data reporting, the scientific community can overcome the current limitations in assessing the reproducibility of data for important chemical entities like 4-[(Methylamino)sulfonyl]benzoic acid, thereby accelerating scientific progress.

References

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.). Retrieved January 31, 2026, from [Link]

  • Gowda, B. T., et al. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1018. [Link]

  • Chawla, H. M., & Pathak, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 2(8), 1363. [Link]

  • Ilies, M., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(3), 943. [Link]

  • Synthesis of N-[[4-[2-(5-hydroxypentylidene)hydrazinyl]phenyl]methyl]methanesulfonamide. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (2012). Google Patents.
  • Stenford, B. A., & Ngassa, F. N. (2015). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o438–o441. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • 4-nonylbenzoic acid. (n.d.). Organic Syntheses. Retrieved January 31, 2026, from [Link]

  • A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. (n.d.). Quick Company. Retrieved January 31, 2026, from [Link]

  • Onaka, H. (2017). Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete. The Journal of Antibiotics, 70(6), 693–701. [Link]

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  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2015). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. RSC Advances, 5(10), 7378-7384. [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2019). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication. Retrieved January 31, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]

  • Al-Majidi, S. M. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 261. [Link]

  • Kelly, C. B., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21543–21550. [Link]

  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 31, 2026, from [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Kwok, W. M., et al. (2020). A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. Physical Chemistry Chemical Physics, 22(14), 7236–7247. [Link]

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